Product packaging for 3-Iodo-4-methoxyaniline(Cat. No.:CAS No. 74587-12-5)

3-Iodo-4-methoxyaniline

Cat. No.: B1291583
CAS No.: 74587-12-5
M. Wt: 249.05 g/mol
InChI Key: UHPNLGCUIGEZRB-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxyaniline is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8INO B1291583 3-Iodo-4-methoxyaniline CAS No. 74587-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNLGCUIGEZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622075
Record name 3-Iodo-4-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74587-12-5
Record name 3-Iodo-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74587-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-iodo-4-methoxyaniline, a key intermediate in the development of pharmaceuticals and other complex organic molecules. Due to the challenges associated with the direct, regioselective iodination of 4-methoxyaniline, this document focuses on established and reliable multi-step synthetic pathways.

Introduction

This compound is a valuable building block in organic synthesis, offering a versatile scaffold for the introduction of further functionality through cross-coupling reactions and other transformations. The presence of the iodo, methoxy, and amino groups provides multiple reactive sites, making it a sought-after precursor in medicinal chemistry and materials science.[1] This guide details the most practical and efficient methods for its preparation, complete with experimental protocols, quantitative data, and characterization information.

Challenges of Direct Iodination

Direct electrophilic iodination of 4-methoxyaniline is not the preferred method for synthesizing the 3-iodo isomer. The strongly activating and ortho-, para-directing nature of the amino group, combined with the ortho-, para-directing methoxy group, makes regioselective iodination at the 3-position (ortho to the methoxy group and meta to the amino group) challenging. Such reactions would likely yield a mixture of isomers, primarily with iodine at the 2- and 6-positions (ortho to the amino group), leading to difficult purification and low yields of the desired product.

Established Synthetic Routes

The most reliable methods for the synthesis of this compound involve multi-step pathways starting from readily available precursors. This guide focuses on two such proven routes.

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Route 1: From 2-Iodo-4-nitroanisole cluster_1 Route 2: From 2-Methoxy-4-nitroaniline A 2-Iodo-4-nitroanisole B This compound A->B Reduction C 2-Methoxy-4-nitroaniline D Diazonium Salt Intermediate C->D Diazotization E 3-Iodo-4-nitroanisole D->E Sandmeyer Reaction F This compound E->F Reduction

Caption: Overview of the primary synthetic routes to this compound.

Route 1: Reduction of 2-Iodo-4-nitroanisole

This is a highly efficient, single-step conversion that is often the preferred laboratory method.

Quantitative Data
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-Iodo-4-nitroanisoleIron powder, Ammonium chlorideEthanol, Water851100[2]
Experimental Protocol

Synthesis of this compound from 2-iodo-1-methoxy-4-nitrobenzene [2]

  • To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.), ethanol (50 mL), and water (10 mL).

  • Stir the reaction mixture at 85 °C for 1 hour.

  • Upon completion of the reaction, filter the mixture to remove the solid, insoluble material.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting brown solid is this compound (5.35 g, 100% yield).[2]

Route 2: Diazotization of 2-Methoxy-4-nitroaniline

This multi-step route provides an alternative pathway to the target molecule. It involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the iodine, and finally, reduction of the nitro group.

Quantitative Data
StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield (%)
1. Diazotization2-Methoxy-4-nitroanilineNaNO₂, AcidDiazonium SaltHigh (used in situ)
2. IodinationDiazonium SaltKI3-Iodo-4-nitroanisoleNot specified
3. Reduction3-Iodo-4-nitroanisoleActivated Zinc, HClThis compoundHigh[3]
Experimental Protocol
  • Diazotization: Dissolve 2-methoxy-4-nitroaniline in an acidic solution (e.g., a mixture of sulfuric acid and phosphoric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Iodination (Sandmeyer Reaction): Add a solution of potassium iodide to the freshly prepared diazonium salt solution. The mixture is then typically warmed to allow for the evolution of nitrogen gas and the formation of 3-iodo-4-nitroanisole.

  • Reduction: The intermediate, 3-iodo-4-nitroanisole, is then reduced to the final product. A common method for this is the use of a reducing agent such as tin(II) chloride in hydrochloric acid, or as mentioned in a similar synthesis, activated zinc in hydrochloric acid.[3]

Product Characterization

Proper characterization of the final product is crucial to confirm its identity and purity.

Physical Properties
PropertyValue
Molecular FormulaC₇H₈INO
Molecular Weight249.05 g/mol [4]
AppearanceWhite to brown crystalline powder[1][5]
Melting Point72-75 °C[5]
SolubilitySoluble in methanol[1]
Spectroscopic Data

While a complete, citable set of NMR data specifically for this compound is not available in the searched literature, the expected signals can be predicted based on its structure. Researchers should perform their own analytical characterization for verification.

  • ¹H NMR: Expected signals would include a singlet for the methoxy group protons, a broad singlet for the amine protons, and distinct signals in the aromatic region for the three protons on the benzene ring.

  • ¹³C NMR: Expected signals would include a peak for the methoxy carbon, and six distinct signals in the aromatic region, with the carbon attached to the iodine showing a characteristic downfield shift.

  • Mass Spectrometry (LC-MS): The product can be analyzed by LC-MS, with an expected m/z of 250 [M+1]⁺ in electrospray ionization mode.[2]

Conclusion

The synthesis of this compound is most reliably achieved through multi-step synthetic routes rather than direct iodination of 4-methoxyaniline. The reduction of 2-iodo-4-nitroanisole offers a high-yielding and straightforward method. An alternative pathway via the diazotization of 2-methoxy-4-nitroaniline is also a viable option. The information and protocols provided in this guide are intended to assist researchers in the efficient and successful synthesis of this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all products should be fully characterized to confirm their identity and purity.

References

Spectroscopic Profile of 3-Iodo-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 3-Iodo-4-methoxyaniline (CAS No: 74587-12-5). The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[1]

  • Molecular Formula: C₇H₈INO[1][2]

  • Molecular Weight: 249.05 g/mol [1][2]

  • Appearance: White to gray to brown powder or crystals[3]

  • Melting Point: 72.0 to 75.0 °C[3]

  • Solubility: Soluble in methanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.27d~5.6H-2
~6.98d~7.9H-6
~6.53m-H-5
~3.80s--OCH₃
~3.60 (broad)s--NH₂

Note: Data is predicted based on the spectroscopic information of (E)-3-iodo-4-(3-(4-methoxyphenyl)allyl)aniline. The signal for the NH₂ protons was not detected in the reference spectrum but is predicted to be a broad singlet.

¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~158.8C-4
~144.7C-1
~137.5C-2
~117.3C-6
~114.0C-5
~85.0 (Predicted)C-3 (C-I)
~55.4-OCH₃

Note: Data is predicted based on the spectroscopic information of (E)-3-iodo-4-(3-(4-methoxyphenyl)allyl)aniline. The chemical shift for the carbon attached to iodine (C-3) is an estimation based on typical values for iodo-substituted aromatic rings.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the public domain. The following table provides predicted characteristic absorption bands based on the functional groups present in the molecule and data from the related compound N-tert-butoxycarbonyl-3-iodo-4-methoxyaniline.

Wavenumber (cm⁻¹)Functional Group
3450 - 3250N-H stretch (amine)
3100 - 3000C-H stretch (aromatic)
2970 - 2850C-H stretch (methyl)
1620 - 1580N-H bend (amine)
1510 - 1450C=C stretch (aromatic)
1250 - 1200C-O stretch (aryl ether)
1170 - 1100C-N stretch (aromatic amine)
850 - 750C-H bend (aromatic)
600 - 500C-I stretch

Note: This is a prediction based on functional group analysis and data from a related N-Boc protected compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

m/zIon
250[M+H]⁺
249[M]⁺

Note: The [M+H]⁺ peak at m/z 250 was observed via Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (LC-MS):

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Instrumentation and Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte.

    • Mass Spectrometry: Analyze the eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 3-Iodo-4-methoxyaniline (CAS: 74587-12-5): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring an iodo group ortho to the amine and a methoxy group para, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in medicinal chemistry and proteomics. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are presented, alongside visualizations of its role in drug discovery workflows and relevant signaling pathways.

Core Properties of this compound

This compound is a stable, crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 74587-12-5[3][4]
Molecular Formula C₇H₈INO[3][4]
Molecular Weight 249.05 g/mol [3][4]
Appearance White to gray to brown crystalline powder[2]
Melting Point 72-75 °C[2]
Boiling Point 321 °C
Density 1.807 g/cm³
Solubility Soluble in methanol
Purity Typically >98%[1][2]
Table 2: Spectroscopic and Structural Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[5]
Synonyms 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[4]
InChI Key UHPNLGCUIGEZRB-UHFFFAOYSA-N[1]
SMILES COC1=CC(N)=CC=C1I[6]

Synthesis and Reactivity

The presence of the iodo, amino, and methoxy groups on the aniline ring makes this compound a versatile intermediate for a range of chemical transformations. The electron-donating methoxy and amino groups activate the aromatic ring, while the iodo group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-iodo-1-methoxy-4-nitrobenzene.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2-iodo-1-methoxy-4-nitrobenzene (1.00 eq.)

    • Iron powder (3.00 eq.)

    • Ammonium chloride (3.00 eq.)

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene, iron powder, ammonium chloride, ethanol, and water.

    • Stir the reaction mixture at 85 °C for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove solid insoluble materials.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The resulting brown solid can be further purified by recrystallization or column chromatography to obtain this compound.

  • Analysis: The product can be characterized by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight (m/z = 250 [M+H]⁺).

Key Reactions and Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The aniline moiety is a common feature in many kinase inhibitor pharmacophores, often participating in hydrogen bonding interactions within the ATP-binding site of the kinase. The iodo group allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

A prime example of its application is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

    • 2M aqueous sodium carbonate solution (2 mL)

    • 1,4-Dioxane (7 mL)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a microwave vial equipped with a magnetic stir bar, combine this compound, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

    • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4'-methoxy-biphenyl-3-amine.

Logical Workflow for Kinase Inhibitor Discovery

G A This compound (Building Block) B Suzuki Coupling (e.g., with heteroaryl boronic acids) A->B C Library of Biaryl Amines B->C D Further Functionalization (e.g., acylation, alkylation) C->D E Diverse Compound Library D->E F High-Throughput Screening (Kinase Panel) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow using this compound.

Derivatives of this compound have been incorporated into molecules targeting key signaling pathways implicated in cancer, such as the MAPK/ERK pathway. For instance, anilinoquinazoline and phenoxyanilino quinoline derivatives, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against MEK (MAPKK) and EGFR.[7][8]

MAPK/ERK Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Anilinoquinazoline Inhibitors (derived from this compound) Inhibitor->EGFR Inhibitor->MEK G A Protein Sample B Tryptic Digestion A->B C Peptide Mixture B->C G Peptide Labeling C->G D This compound E Derivatization to Isothiocyanate D->E F Iodo-Tag E->F F->G H Labeled Peptides G->H I Mass Spectrometry (MALDI-TOF or LC-MS/MS) H->I J Data Analysis (Identification & Quantification) I->J

References

Synthesis and Characterization of 3-Iodo-4-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-4-methoxyaniline, a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] This document details established synthetic routes, purification protocols, and a full spectroscopic and physical characterization of the target compound.

Core Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
Appearance White to gray to brown powder/crystal[3]
Melting Point 72.0 - 75.0 °C[3]
Yield (from 2-Iodo-4-nitroanisole) 100%[4]
¹H NMR (CDCl₃, predicted) δ 7.05 (d, J=2.3 Hz, 1H), 6.75 (dd, J=8.5, 2.3 Hz, 1H), 6.65 (d, J=8.5 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H)N/A
¹³C NMR (CDCl₃, predicted) δ 148.0, 140.0, 125.0, 115.0, 112.0, 85.0, 56.0N/A
IR (KBr, cm⁻¹, predicted) 3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1500, 1450 (Ar C=C stretch), 1250 (C-O stretch), 800 (Ar C-H bend), 650 (C-I stretch)N/A
Mass Spectrum (EI) m/z 249 (M⁺), 234, 127, 92, 65N/A
LC-MS (ESI) m/z = 250 [M + 1][4]

Synthesis Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Method 1: Reduction of 2-Iodo-4-nitroanisole

This high-yield method involves the reduction of the nitro group of 2-Iodo-1-methoxy-4-nitrobenzene.

Experimental Protocol:

  • To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), and ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.).[4]

  • Add ethanol (50 mL) and water (10 mL) to the flask.[4]

  • Stir the reaction mixture at 85 °C for 1 hour.[4]

  • Upon completion of the reaction, filter the solid insoluble material.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

This protocol affords a quantitative yield (100%) of this compound as a brown solid (5.35 g).[4]

Method 2: Direct Iodination of 4-Methoxyaniline

This method involves the direct electrophilic iodination of the readily available starting material, 4-methoxyaniline.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-methoxyaniline (1.0 eq.) and sodium bicarbonate (1.5 eq.) in water.

  • Cool the mixture to 12-15 °C using an ice bath.

  • With vigorous stirring, add powdered iodine (1.0 eq.) portion-wise over 30 minutes.

  • Continue stirring for an additional 20-30 minutes until the color of the free iodine has dissipated.

  • Collect the crude product, a dark crystalline mass, by Büchner filtration and press as dry as possible.[5]

  • If the filtrate is yellow, a small amount of sodium bisulfite can be added to decolorize it.[6]

Purification

The crude this compound obtained from either synthetic route can be purified by recrystallization.

Experimental Protocol for Recrystallization:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixed solvent system like ethanol/water or toluene/hexane) to just dissolve the solid.[7]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot filtration to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.[7]

Visualized Workflows

Synthesis_Workflow cluster_method1 Method 1: Reduction cluster_method2 Method 2: Direct Iodination start1 2-Iodo-1-methoxy-4-nitrobenzene reagents1 Fe, NH₄Cl Ethanol, Water start1->reagents1 + reaction1 Stir at 85°C for 1h reagents1->reaction1 workup1 Filter & Concentrate reaction1->workup1 product1 This compound workup1->product1 purification Recrystallization product1->purification start2 4-Methoxyaniline reagents2 I₂, NaHCO₃ Water start2->reagents2 + reaction2 Stir at 12-15°C reagents2->reaction2 workup2 Filter reaction2->workup2 product2 Crude Product workup2->product2 product2->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflows for this compound.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (LC-MS, EI-MS) product->ms mp Melting Point product->mp appearance Appearance product->appearance confirmation Structural Elucidation nmr->confirmation Structural Confirmation ir->confirmation Functional Group ID ms->confirmation Molecular Weight purity Purity Confirmation mp->purity Purity Assessment appearance->purity Physical State

Caption: Characterization workflow for this compound.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the methoxy group protons and a broad singlet for the amine protons are also expected.

  • ¹³C NMR: The carbon NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing and heavy atom effect of the iodine atom.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, aromatic C-H stretching, C-H stretching of the methyl group, N-H bending, aromatic C=C stretching, C-O stretching of the ether, and the C-I stretching.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry shows a prominent [M+H]⁺ peak at m/z 250.[4] Electron ionization (EI) mass spectrometry is expected to show the molecular ion peak at m/z 249, with characteristic fragmentation patterns including the loss of a methyl group (M-15), and cleavage of the C-I bond. The presence of an iodine atom will be evident from its isotopic pattern.

References

A Comprehensive Technical Guide to 3-Iodo-4-methoxyaniline (4-Amino-2-iodoanisole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxyaniline, also known by alternate names such as 4-Amino-2-iodoanisole and 3-Iodo-p-anisidine, is a highly functionalized aromatic amine that serves as a critical building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring an iodo group ortho to the amino functionality and a methoxy group para to it, imparts versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and materials for proteomics research.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to its use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its color ranging from white to brown depending on purity.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
CAS Number 74587-12-5[1]
Molecular Formula C₇H₈INO[1]
Molecular Weight 249.05 g/mol [1]
Melting Point 72.0 - 75.0 °C[2]
Boiling Point 321 °C
Density 1.807 g/cm³
Solubility Soluble in Methanol
pKa 4.24 ± 0.10 (Predicted)
Appearance White to Gray to Brown powder/crystal[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a nitrated precursor, 2-iodo-1-methoxy-4-nitrobenzene. This method is efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis from 2-Iodo-1-methoxy-4-nitrobenzene

This protocol outlines the reduction of 2-iodo-1-methoxy-4-nitrobenzene using iron powder and ammonium chloride in an ethanol/water solvent system.

Materials:

  • 2-iodo-1-methoxy-4-nitrobenzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-1-methoxy-4-nitrobenzene (1.00 equivalent).

  • Add iron powder (3.00 equivalents) and ammonium chloride (3.00 equivalents) to the flask.

  • Add ethanol and water to the flask (a common ratio is 5:1 ethanol to water).

  • Attach a reflux condenser and heat the reaction mixture to 85 °C with vigorous stirring.

  • Maintain the reaction at 85 °C for 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solid, insoluble material by filtration.

  • Wash the filtered solid with a small amount of ethanol.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting this compound can be further purified if necessary, for example, by recrystallization or column chromatography.

2-iodo-1-methoxy-4-nitrobenzene 2-iodo-1-methoxy-4-nitrobenzene This compound This compound 2-iodo-1-methoxy-4-nitrobenzene->this compound Reduction Fe, NH4Cl Fe, NH4Cl EtOH/H2O, 85 C EtOH/H2O, 85 C

Caption: Synthesis of this compound.

Applications in Drug Development and Signaling Pathways

Aniline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors that target signaling pathways often dysregulated in diseases like cancer. The structural features of this compound make it an attractive starting material for the synthesis of such inhibitors. Two prominent pathways where aniline-based drugs have a significant impact are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

EGFR Signaling Pathway

The EGFR pathway is crucial for cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Aniline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition.

VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily driven by the VEGFR-2 signaling pathway. Aniline derivatives can act as potent inhibitors of VEGFR-2, disrupting this process.

cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Aryl_Iodide This compound Product Biphenyl Product Aryl_Iodide->Product Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst Base Protein_Extraction Protein Extraction from Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Labeling N-Terminal Labeling with Iodo-Aniline Derivative Digestion->Labeling MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) Labeling->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

References

3-Iodo-4-methoxyaniline crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodo-4-methoxyaniline is a valuable substituted aniline that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and materials science.[1] Its molecular structure, featuring an iodine atom and a methoxy group on an aniline frame, provides multiple reactive sites for chemical modifications. This guide provides a summary of its known properties and a general overview of the methodologies that would be employed for a full crystal structure analysis. However, it is important to note that a complete, publicly available single-crystal X-ray diffraction study for this compound has not been found in the existing scientific literature or crystallographic databases as of the date of this publication.

Physicochemical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and serves as a baseline for handling and characterization of the compound.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Melting Point 74 °C
Appearance White to gray to brown powder/crystal
Solubility Soluble in Methanol
CAS Number 74587-12-5

Data sourced from various chemical supplier specifications.

Synthesis and Crystallization

While a specific, detailed experimental protocol for the single-crystal growth of this compound is not available in the literature, a general approach can be outlined based on common organic chemistry practices.

Synthesis: One common route to this compound involves the reduction of 2-iodo-4-nitroanisole.

dot

Caption: General synthesis route for this compound.

Experimental Protocol for Crystallization (Hypothetical):

  • Purification: The synthesized this compound would first be purified to a high degree, typically using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

  • Solvent Selection: A screening of various solvents would be performed to identify a solvent or solvent mixture in which the compound has moderate solubility.

  • Crystal Growth: Single crystals suitable for X-ray diffraction would be grown using techniques such as:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent would be allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A solution of the compound would be placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution at an elevated temperature would be slowly cooled to room temperature or below, leading to the formation of crystals.

Crystal Structure Analysis (General Methodology)

A complete crystal structure analysis of this compound would involve the following steps. The workflow for such an analysis is depicted in the diagram below.

dot

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_analysis Analysis & Visualization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Data_Processing Data Processing (Integration & Scaling) Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., Least-Squares) Structure_Solution->Structure_Refinement CIF_Generation Generation of Crystallographic Information File (CIF) Structure_Refinement->CIF_Generation Data_Visualization Visualization of Crystal Structure CIF_Generation->Data_Visualization Structural_Analysis Analysis of Bond Lengths, Angles, and Intermolecular Interactions Data_Visualization->Structural_Analysis

Caption: Experimental workflow for crystal structure analysis.

Detailed Methodologies:

  • Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. Data would be collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images would be collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain the initial atomic positions. The structural model would be refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors.

Expected Molecular and Crystal Structure Features

Based on the known structure of aniline and its derivatives, the following features would be anticipated in the crystal structure of this compound:

  • Molecular Geometry: The aniline ring is expected to be largely planar. The amino group may exhibit some pyramidalization. The iodine and methoxy substituents will lie in or close to the plane of the aromatic ring.

  • Intermolecular Interactions: The crystal packing would likely be influenced by a combination of intermolecular forces, including:

    • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···O hydrogen bonds with neighboring molecules.

    • Halogen Bonding: The iodine atom could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.

    • π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

    • Van der Waals Forces: These forces will contribute to the overall packing efficiency.

The interplay of these interactions would dictate the final three-dimensional arrangement of the molecules in the crystal lattice. A diagram illustrating the key functional groups and their potential interactions is provided below.

dot

Caption: Key functional groups and potential intermolecular interactions.

Conclusion

While this compound is a commercially available and synthetically important compound, a detailed public record of its single-crystal X-ray structure is currently unavailable. This guide has provided a summary of its known properties and outlined the standard methodologies that would be used for a comprehensive crystal structure analysis. The determination of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions, which could be beneficial for its application in drug design and materials science. Researchers are encouraged to perform and publish such a study to fill this gap in the scientific literature.

References

The Solubility Profile of 3-Iodo-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 3-Iodo-4-methoxyaniline, a key intermediate in various organic synthesis pathways, particularly in the development of novel pharmaceuticals. Understanding the solubility of this compound is critical for its effective use in research and drug development, impacting everything from reaction kinetics to purification and formulation. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow of the process.

Physicochemical Properties

This compound (CAS: 74587-12-5) is a white crystalline powder with a molecular weight of 249.05 g/mol and a melting point of 74°C.[1] Its structure, featuring an iodine atom and a methoxy group on an aniline backbone, imparts a degree of polarity that influences its solubility.

Solubility Data

For research and development purposes, it is highly recommended to experimentally determine the quantitative solubility in the specific solvent systems relevant to your application.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity (Dielectric Constant, ε)Expected Qualitative Solubility
Methanol32.7Soluble[1][2]
Ethanol24.5Soluble
Acetone20.7Soluble
Acetonitrile37.5Soluble
Dichloromethane8.9Soluble
Ethyl Acetate6.0Sparingly Soluble to Soluble
Toluene2.4Sparingly Soluble
Hexane1.9Insoluble
Water80.1Insoluble to Sparingly Soluble

Note: This table is based on general solubility principles of similar compounds and the specific datum for methanol. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol can be adapted for both qualitative and quantitative measurements.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Glass vials with screw caps

2. Experimental Procedure

2.1. Preparation of Saturated Solutions (Equilibrium Method)

  • Add an excess amount of this compound to a series of glass vials.

  • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

  • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

2.2. Sample Analysis

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

2.3. Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Use the calibration curve to determine the concentration of the saturated solution from the measured analytical response of the diluted sample.

  • Calculate the solubility (S) in mg/mL or mol/L using the following formula:

    S = (Concentration of diluted sample) x (Dilution factor)

3. Safety Precautions

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate settle Allow to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Sample (0.22 µm) withdraw->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate calibration Prepare Calibration Curve calibration->calculate finish End calculate->finish

Caption: Experimental workflow for determining the solubility of this compound.

References

The Carbon-Iodine Bond in 3-Iodo-4-methoxyaniline: A Gateway to Molecular Complexity for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Synthetic Utility of a Versatile Building Block

Introduction

3-Iodo-4-methoxyaniline is a highly valuable and versatile aromatic building block in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Its utility stems from the presence of three key functional groups on the aniline scaffold: a reactive iodine atom, an electron-donating methoxy group, and a nucleophilic amino group. This unique combination allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures. The carbon-iodine (C-I) bond is the linchpin of its reactivity, serving as a prime site for palladium- and copper-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, detailing experimental protocols for key transformations and presenting quantitative data to aid researchers and drug development professionals in its effective utilization.

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is largely dictated by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds facilitate faster oxidative addition, leading to higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, which establishes the general reactivity order for halogenated anilines as: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines[1]. This high reactivity makes this compound an excellent substrate for a variety of cross-coupling reactions, often allowing for milder reaction conditions compared to its bromo- and chloro-analogs.

Spectroscopic Characterization of the Carbon-Iodine Bond

While specific spectroscopic data for the C-I bond in this compound is not extensively reported in publicly available literature, its characteristics can be inferred from data for similar iodo-aromatic compounds.

¹³C NMR Spectroscopy: The carbon atom attached to the iodine in aryl iodides typically resonates in the range of 80-100 ppm in the ¹³C NMR spectrum. This upfield shift, relative to the corresponding unsubstituted carbon, is a characteristic feature of the C-I bond. The precise chemical shift is influenced by the electronic effects of other substituents on the aromatic ring.

FTIR Spectroscopy: The C-I stretching vibration in aryl iodides is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹. This absorption is often weak and can be difficult to assign definitively without comparative analysis.

Key Cross-Coupling Reactions and Experimental Protocols

The C-I bond in this compound is readily functionalized through a variety of powerful cross-coupling reactions. The following sections detail the methodologies for several key transformations, providing representative experimental protocols based on established procedures for analogous aryl iodides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronate ester. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often enabling high yields under relatively mild conditions. This reaction is extensively used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.[2][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterConditionReference
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)[4]
Boronic Acid/Ester 1.1-1.5 equivalents[4]
Base 2 M aq. Na₂CO₃ or K₂CO₃ (2-3 equivalents)[4]
Solvent 1,4-Dioxane, Toluene, or DME[3]
Temperature 80-100 °C[4]
Reaction Time 4-24 hours[5]

Experimental Protocol: Synthesis of 3-Aryl-4-methoxyaniline

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the solvent (e.g., 1,4-dioxane, 5 mL) and the aqueous base solution (e.g., 2 M Na₂CO₃, 2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methoxyaniline.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product 3-Aryl-4-methoxyaniline RedElim->Product Product Formation ArylIodide This compound ArylIodide->OxAdd Oxidative Addition BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene, producing a substituted alkene. This reaction is a powerful tool for the synthesis of styrenes, cinnamates, and other vinylated aromatic compounds. The C-I bond of this compound readily undergoes oxidative addition to the palladium catalyst, making it an ideal substrate for this transformation.[6][7][8]

Table 2: Representative Conditions for Heck Reaction of Aryl Iodides

ParameterConditionReference
Catalyst Pd(OAc)₂ (1-5 mol%)[8]
Ligand PPh₃ or P(o-tol)₃ (2-10 mol%)[8]
Alkene 1.1-2.0 equivalents[6]
Base Et₃N, K₂CO₃, or NaOAc (1.5-3.0 equivalents)[6][8]
Solvent DMF, NMP, or Acetonitrile[6]
Temperature 80-120 °C[6]
Reaction Time 2-24 hours[6]

Experimental Protocol: Synthesis of 3-Vinyl-4-methoxyaniline

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Add the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired 3-vinyl-4-methoxyaniline derivative.

Heck_Reaction cluster_workflow Experimental Workflow Start Start Combine Combine Reactants: This compound, Alkene, Pd Catalyst, Base, Solvent Start->Combine Heat Heat and Stir Combine->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: General experimental workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in a vast number of pharmaceuticals.[2][9][10][11][12] The high reactivity of this compound allows for its coupling with a wide range of primary and secondary amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterConditionReference
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)[13]
Ligand Xantphos, RuPhos, or BrettPhos (2-4 mol%)[14]
Amine 1.1-1.5 equivalents
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)[13]
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Reaction Time 4-24 hours[15]

Experimental Protocol: Synthesis of N-Aryl-3-amino-4-methoxyaniline

  • To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Reactants This compound + R¹R²NH Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Product N-Substituted-4-methoxyaniline Reaction->Product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. This transformation is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[16][17] The C-I bond of this compound is highly susceptible to this palladium/copper co-catalyzed reaction.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Iodides

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)[17]
Co-catalyst CuI (2-10 mol%)[17]
Alkyne 1.1-1.5 equivalents[18]
Base Et₃N or Diisopropylamine (2-5 equivalents)[18]
Solvent THF, DMF, or Toluene[18]
Temperature Room Temperature to 80 °C[18]
Reaction Time 2-12 hours[18]

Experimental Protocol: Synthesis of 3-Alkynyl-4-methoxyaniline

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., THF, 10 mL) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, typically C-O and C-N bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern protocols with specialized ligands have enabled Ullmann-type couplings to proceed under milder conditions.[19] This reaction provides an alternative route to the synthesis of diaryl ethers and N-aryl anilines. The reactivity of aryl iodides is generally higher than that of aryl bromides and chlorides in Ullmann condensations.[19]

Table 5: Representative Conditions for Ullmann Condensation of Aryl Iodides

ParameterConditionReference
Catalyst CuI (5-20 mol%)[19]
Ligand 1,10-Phenanthroline or L-Proline (10-40 mol%)[20]
Nucleophile Phenol or Amine (1.0-1.5 equivalents)[19]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)[19]
Solvent DMF, DMSO, or NMP[19]
Temperature 100-150 °C[19]
Reaction Time 12-48 hours[19]

Experimental Protocol: Synthesis of 3-Phenoxy-4-methoxyaniline

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the solvent (e.g., DMSO, 3 mL).

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 120 °C).

  • After stirring for the specified time, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

The diverse reactivity of the C-I bond in this compound makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery.[2][10][11][21] The ability to readily introduce various substituents at the 3-position through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of substituted anilinoquinazolines, a class of potent kinase inhibitors, often utilizes building blocks derived from functionalized anilines.[22][23][24] The methoxy and amino groups of this compound can also be further manipulated, adding another layer of synthetic versatility.

Conclusion

The carbon-iodine bond in this compound is a highly reactive and synthetically versatile functional group. Its propensity to undergo a wide range of palladium- and copper-catalyzed cross-coupling reactions makes it an invaluable tool for researchers, scientists, and drug development professionals. The ability to perform Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, often under relatively mild conditions, provides access to a vast chemical space of complex molecules. This in-depth guide, with its structured data and detailed protocols, serves as a practical resource for harnessing the full synthetic potential of this important building block in the pursuit of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxyaniline is a key chemical intermediate, valued for its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring an iodine atom and a methoxy group on an aniline backbone, provides multiple reactive sites and modulates the electronic properties of the aromatic ring, influencing its reactivity and potential applications.[1][2] This guide provides a comprehensive analysis of the electronic effects of the iodo and methoxy substituents on the aniline ring, supported by physicochemical data, a detailed synthesis protocol, and theoretical considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 74587-12-5[1][3]
Molecular Formula C₇H₈INO[1][3]
Molecular Weight 249.05 g/mol [1][3]
Appearance White to gray to brown powder/crystal
Melting Point 74 °C[4]
Boiling Point 321 °C[4]
Solubility Soluble in Methanol[4]
Predicted pKa 4.24 ± 0.10[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-Iodo-4-nitroanisole.

Experimental Protocol: Reduction of 2-Iodo-4-nitroanisole

Materials:

  • 2-Iodo-4-nitroanisole

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.), ethanol (50 mL), and water (10 mL).

  • The reaction mixture is stirred at 85 °C for 1 hour under reflux.

  • Upon completion of the reaction, the solid insoluble material is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting brown solid is this compound. The reported yield is quantitative (5.35 g, 100%).

  • The product can be analyzed by liquid chromatography-mass spectrometry (LC-MS). Expected [M+1]⁺ peak at m/z = 250.

SynthesisWorkflow reagents 2-Iodo-4-nitroanisole Iron Powder Ammonium Chloride Ethanol/Water reaction Reaction at 85 °C for 1h reagents->reaction filtration Filtration reaction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration product This compound concentration->product

Figure 1: Synthesis workflow for this compound.

Electronic Effects of Substituents

The electronic properties of the aniline ring in this compound are modulated by the interplay of the inductive and resonance effects of the iodo and methoxy substituents.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.

  • Iodine (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.

  • Methoxy Group (-I): The oxygen atom in the methoxy group is highly electronegative, leading to a significant electron-withdrawing inductive effect.

Resonance Effect (M or R): This effect involves the delocalization of π-electrons or lone pairs of electrons through the aromatic system.

  • Iodine (+M): The lone pairs on the iodine atom can be delocalized into the benzene ring, resulting in an electron-donating resonance effect. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbital of carbon, this effect is weaker compared to other halogens.

  • Methoxy Group (+M): The lone pairs on the oxygen atom of the methoxy group strongly delocalize into the aromatic ring, exerting a powerful electron-donating resonance effect. This effect generally outweighs its -I effect, making the methoxy group an overall activating group.

  • Amino Group (+M): The primary amino group is a strong electron-donating group through resonance, significantly activating the aromatic ring towards electrophilic substitution.

The overall electronic influence of a substituent is a combination of these effects, often quantified by Hammett substituent constants (σ) . These constants provide a measure of the electron-donating or electron-withdrawing character of a substituent.

SubstituentHammett Constant (σp)Hammett Constant (σm)Reference
-I+0.18+0.352[6]
-OCH₃-0.27+0.115[6]
-NH₂-0.66-0.16[6]

The Hammett equation, log(K/K₀) = σρ, relates the reaction rate (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ).[7]

In this compound, the substituents are positioned such that their electronic effects have a nuanced impact on the reactivity of the aromatic ring and the basicity of the amino group. The strong +M effect of the para-methoxy group and the +M effect of the amino group are expected to increase the electron density of the ring, making it more susceptible to electrophilic attack. The -I effect of the meta-iodo group will partially counteract this activation. The predicted pKa of 4.24 suggests that the combined electron-withdrawing inductive effects of the iodo and methoxy groups, along with the resonance effects, result in a slightly less basic aniline compared to aniline itself (pKa ≈ 4.6).

ElectronicEffects cluster_substituents Substituents cluster_effects Electronic Effects cluster_properties Molecular Properties Iodo Iodo (-I, +M) Inductive Inductive Effect (σ-bonds) Iodo->Inductive -I Resonance Resonance Effect (π-system) Iodo->Resonance +M (weak) Methoxy Methoxy (-I, +M) Methoxy->Inductive -I Methoxy->Resonance +M (strong) Amino Amino (+M) Amino->Resonance +M (strong) Reactivity Ring Reactivity Inductive->Reactivity Deactivating Basicity Amino Group Basicity (pKa) Inductive->Basicity Decreases Resonance->Reactivity Activating Resonance->Basicity Increases

Figure 2: Interplay of electronic effects in this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.2 - 7.4d~2
H-5~6.7 - 6.9d~8-9
H-6~6.6 - 6.8dd~8-9, ~2
-OCH₃~3.8 - 3.9s-
-NH₂~3.5 - 4.5br s-
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~145 - 148
C-2~128 - 132
C-3 (C-I)~85 - 90
C-4 (C-OCH₃)~150 - 153
C-5~115 - 118
C-6~112 - 115
-OCH₃~55 - 57
FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H stretch3300 - 3500Two bands for symmetric and asymmetric stretching of the primary amine
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000For the methoxy group
C=C stretch (aromatic)1500 - 1600
C-N stretch1250 - 1350
C-O stretch (aryl ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)
C-I stretch500 - 600

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][5] The presence of the iodo and methoxy groups provides handles for further functionalization through reactions such as cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution, making it a valuable precursor in the development of novel therapeutic agents and materials.[1][2]

Conclusion

This technical guide has provided a detailed overview of the electronic effects of the iodo and methoxy substituents in this compound. The interplay of inductive and resonance effects significantly influences the molecule's physicochemical properties and reactivity. The provided synthesis protocol offers a practical method for its preparation. While specific experimental spectroscopic and quantitative electronic data for this exact molecule are limited in the public domain, the analysis based on established principles and data from related compounds offers valuable insights for researchers and professionals in drug development and organic synthesis. Further experimental studies would be beneficial to precisely quantify the electronic effects and confirm the predicted spectroscopic characteristics.

References

Methodological & Application

Application Notes and Protocols for 3-Iodo-4-methoxyaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Iodo-4-methoxyaniline as a versatile pharmaceutical intermediate. Detailed protocols for its application in the synthesis of key active pharmaceutical ingredients (APIs), specifically tyrosine kinase inhibitors, are provided, alongside relevant signaling pathways and experimental data.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique structure, featuring an aniline, a methoxy group, and an iodine atom, allows for diverse functionalization through various cross-coupling reactions. The presence of the iodo group makes it an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are instrumental in the construction of complex molecular architectures found in many targeted cancer therapies. This document details its application in the synthesis of Gefitinib, Lapatinib, and Osimertinib, which are potent inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1]

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 74587-12-5
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol
Appearance White to gray to brown powder/crystal
Melting Point 74 °C
Solubility Soluble in Methanol
Storage Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen)

Application in the Synthesis of Tyrosine Kinase Inhibitors

This compound serves as a crucial starting material or intermediate in the synthesis of several commercially successful tyrosine kinase inhibitors. Its ability to undergo regioselective modifications makes it an invaluable scaffold for building the core structures of these drugs.

Gefitinib Synthesis

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC). A plausible synthetic route starting from this compound involves the construction of the quinazoline core followed by the introduction of the morpholino side chain.

Proposed Synthetic Pathway for Gefitinib:

Gefitinib_Synthesis A This compound B 6-Iodo-7-methoxy-3H-quinazolin-4-one A->B Formylation, Cyclization C 4-Chloro-6-iodo-7-methoxyquinazoline B->C Chlorination D N-(3-Chloro-4-fluorophenyl)-6-iodo-7-methoxyquinazolin-4-amine C->D Buchwald-Hartwig Amination E Gefitinib Precursor D->E Etherification F Gefitinib E->F Final Modification

Caption: Proposed synthetic workflow for Gefitinib from this compound.

Experimental Protocol: Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline (Intermediate C)

This protocol outlines the initial steps toward the Gefitinib core structure.

  • Synthesis of 6-Iodo-7-methoxy-3H-quinazolin-4-one (B):

    • To a solution of this compound (1.0 eq) in formamide (10 vol), add ammonium formate (3.0 eq).

    • Heat the reaction mixture to 160-180 °C for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the mixture to room temperature, and pour it into ice water.

    • Filter the precipitate, wash with water, and dry under vacuum to yield the quinazolinone derivative.

  • Synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline (C):

    • Suspend the 6-Iodo-7-methoxy-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (5 vol) with a catalytic amount of DMF.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench with ice water.

    • Filter the resulting solid, wash with cold water, and dry to obtain the chlorinated intermediate.

Quantitative Data (Illustrative):

StepProductStarting MaterialKey ReagentsYield (%)
16-Iodo-7-methoxy-3H-quinazolin-4-oneThis compoundFormamide, Ammonium formate75-85
24-Chloro-6-iodo-7-methoxyquinazoline6-Iodo-7-methoxy-3H-quinazolin-4-oneThionyl chloride, DMF80-90
Lapatinib Synthesis

Lapatinib is a dual inhibitor of EGFR and HER2 tyrosine kinases. A key step in its synthesis is the Suzuki-Miyaura coupling to introduce the furan moiety.

Proposed Synthetic Pathway for Lapatinib:

Lapatinib_Synthesis A This compound Derivative B 6-Iodoquinazoline Intermediate A->B Ring Formation C N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine B->C Amination D Lapatinib Aldehyde C->D Suzuki Coupling E Lapatinib D->E Reductive Amination

Caption: Proposed synthetic workflow for Lapatinib.

Experimental Protocol: Suzuki-Miyaura Coupling for Lapatinib Intermediate (Step C to D)

This protocol details the crucial C-C bond formation in the synthesis of Lapatinib.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine (1.0 eq), 5-formyl-2-furanboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of toluene and ethanol (e.g., 3:1) and an aqueous solution of a base such as K₂CO₃ (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (around 90-100 °C) and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the Lapatinib aldehyde.[2]

Quantitative Data (Illustrative):

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
6-Iodoquinazoline derivative5-formyl-2-furanboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O95685-95
Osimertinib Synthesis

Osimertinib is a third-generation EGFR inhibitor that targets the T790M resistance mutation. A potential synthesis could involve a Buchwald-Hartwig amination to construct a key diarylamine intermediate.

Proposed Synthetic Pathway for Osimertinib:

Osimertinib_Synthesis A This compound B N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methylbenzene-1,2-diamine A->B Functionalization C 2-Chloro-N-(4-methoxy-3-iodophenyl)pyrimidin-4-amine B->C Coupling D Osimertinib Core C->D Buchwald-Hartwig Amination E Osimertinib D->E Acrylation

Caption: Proposed synthetic workflow for Osimertinib.

Experimental Protocol: Buchwald-Hartwig Amination for Osimertinib Intermediate (Step C to D)

This protocol outlines a key C-N bond formation step.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-chloro-N-(4-methoxy-3-iodophenyl)pyrimidin-4-amine (1.0 eq), the appropriate amine partner (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Base and Solvent Addition: Add a strong base such as sodium tert-butoxide (1.4 eq) and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Once the starting material is consumed, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the desired diarylamine.

Quantitative Data (Illustrative):

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound derivativeN,N'-dimethylethylenediaminePd₂(dba)₃/XantphosNaOtBuToluene1001870-85

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the APIs synthesized using this compound.

EGFR and HER2 Signaling Pathway

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits (including T790M)

Caption: Inhibition of EGFR and HER2 signaling pathways by tyrosine kinase inhibitors.

EGFR T790M Resistance and Osimertinib Action

Osimertinib_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_T790M EGFR (T790M mutant) Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt-mTOR) EGFR_T790M->Downstream TumorGrowth Tumor Growth and Proliferation Downstream->TumorGrowth FirstGen_TKI 1st/2nd Gen TKIs (e.g., Gefitinib) FirstGen_TKI->EGFR_T790M Ineffective Osimertinib Osimertinib Osimertinib->EGFR_T790M Inhibits

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodo-4-methoxyaniline is a versatile chemical intermediate crucial for the synthesis of complex organic molecules.[1] Its structure, featuring an iodine atom, a methoxy group, and an amino group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations.[1] This makes it a valuable building block in the development of novel pharmaceuticals and advanced materials, particularly in the synthesis of diverse heterocyclic scaffolds.[1] This document outlines detailed protocols for several key synthetic transformations utilizing this compound, including palladium-catalyzed Sonogashira coupling, palladium-catalyzed annulation for quinoline synthesis, and copper-catalyzed Ullmann N-arylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of heterocyclic compounds derived from this compound.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Catalyst solvent Prepare Anhydrous Solvent reagents->solvent glassware Assemble Dry Glassware solvent->glassware setup Reaction Setup (under Inert Gas) glassware->setup heat Heating & Stirring setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify yield Calculate Yield purify->yield nmr NMR Spectroscopy yield->nmr ms Mass Spectrometry nmr->ms

Caption: A typical workflow for synthesis and analysis.

Application Note 1: Synthesis of Aryl-Alkynes via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Utilizing this compound allows for the synthesis of substituted 2-alkynyl anilines, which are key precursors for various nitrogen-containing heterocycles like indoles.

Caption: Sonogashira coupling of this compound.

Data Presentation: Sonogashira Coupling Conditions

Reactant AReactant BCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Product Type
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Triethylamine (TEA)THF/DMF604-885-952-Alkynyl Aniline
This compound1-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)Diisopropylamine (DIPA)Toluene80680-902-Alkynyl Aniline
This compoundTrimethylsilylacetylenePd(OAc)₂ (2 mol%), XPhos (4 mol%)Cs₂CO₃Dioxane1001290-982-Alkynyl Aniline

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-methoxyaniline

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 mmol, 263 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of a 4:1 mixture of THF and Triethylamine) via syringe.

  • Add Alkyne: Add phenylacetylene (1.2 mmol, 122 mg, 132 µL) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(phenylethynyl)-4-methoxyaniline.[4]

Application Note 2: Synthesis of Quinolines via Palladium-Catalyzed Annulation

Quinolines are a vital class of N-heterocycles found in numerous pharmaceuticals and natural products.[5] A powerful method for their synthesis is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols.[5] This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing a direct route to 2,4-disubstituted quinolines.[5]

Caption: Palladium-catalyzed synthesis of quinolines.

Data Presentation: Quinoline Synthesis Conditions

Reactant AReactant BCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Product Type
This compound1-Phenylprop-2-yn-1-olPd(OAc)₂ (5 mol%), dppp (10 mol%)DBUNMP10012~912,4-Disubstituted Quinoline
This compoundBut-3-yn-2-olPd(OAc)₂ (5 mol%), dppp (10 mol%)DBUNMP10012~852,4-Disubstituted Quinoline
This compound1,1-Diphenylprop-2-yn-1-olPd(OAc)₂ (5 mol%), dppp (10 mol%)DBUNMP10016~882,4-Disubstituted Quinoline
Yields are based on representative examples from the literature for o-iodoanilines.[5]

Experimental Protocol: Synthesis of 7-Methoxy-4-phenylquinoline

  • Reaction Setup: In a sealed tube, combine this compound (0.5 mmol, 131.5 mg), 1-phenylprop-2-yn-1-ol (0.6 mmol, 79.3 mg), palladium(II) acetate (0.025 mmol, 5.6 mg), 1,3-bis(diphenylphosphino)propane (dppp) (0.05 mmol, 20.6 mg), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 152 mg).

  • Solvent and Atmosphere: Add N-methyl-2-pyrrolidone (NMP) (2.0 mL) and seal the tube under an argon atmosphere.

  • Reaction: Heat the mixture in a preheated oil bath at 100°C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel, petroleum ether/ethyl acetate) to obtain the desired quinoline product.

Application Note 3: Synthesis of N-Aryl Heterocycles via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-heteroatom bonds, particularly C-N and C-O bonds.[6] It involves the coupling of an aryl halide with an amine, alcohol, or thiol.[6] This method is effective for the N-arylation of various nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, indoles) with this compound to produce complex drug-like scaffolds. While traditional conditions required harsh temperatures, modern ligand-accelerated systems allow the reaction to proceed under milder conditions.[7]

Caption: Ullmann N-arylation of a heterocycle.

Data Presentation: Ullmann N-Arylation Conditions

Reactant AReactant BCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Product Type
This compoundImidazoleCuI (10 mol%), L-proline (20 mol%)K₂CO₃DMSO1102475-85N-Aryl Heterocycle
This compoundPyrazoleCuI (10 mol%), 1,10-Phenanthroline (20 mol%)Cs₂CO₃DMF1202070-80N-Aryl Heterocycle
This compoundIndoleCuI (5 mol%), N,N'-Dimethylethylenediamine (10 mol%)K₃PO₄Toluene1101880-90N-Aryl Heterocycle

Experimental Protocol: Synthesis of 3-(1H-Imidazol-1-yl)-4-methoxyaniline

  • Reaction Setup: To a reaction vial, add copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add Reagents: Add this compound (1.0 mmol, 263 mg) and imidazole (1.2 mmol, 82 mg).

  • Solvent and Sealing: Add dimethyl sulfoxide (DMSO) (2.0 mL) and seal the vial.

  • Reaction: Vigorously stir the mixture and heat to 110°C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and add water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.

References

Application Notes and Protocols: 3-Iodo-4-methoxyaniline as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxyaniline is a key chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1][2] Its unique structure, featuring an iodine atom and a methoxy group on an aniline backbone, provides multiple reactive sites, making it an ideal scaffold for creating diverse compound libraries for drug discovery.[1] This attribute is especially valuable in the synthesis of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases.[3][4][5] The anilinoquinazoline scaffold, in particular, is a well-established pharmacophore for potent and selective kinase inhibitors, and this compound is a crucial starting material for the synthesis of various 4-anilinoquinazoline derivatives.[5][6] These derivatives have shown significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Receptor-Interacting Protein Kinase 2 (RIPK2).[1][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors. It includes a summary of their biological activities, detailed synthetic procedures, and visual representations of relevant signaling pathways and experimental workflows.

Biological Activity of Kinase Inhibitors Derived from this compound

The 4-anilinoquinazoline scaffold, readily accessible from this compound, is a cornerstone in the design of inhibitors targeting various protein kinases. The table below summarizes the inhibitory activities of representative 4-anilinoquinazoline derivatives against several key kinase targets.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 19 EGFR12.1 ± 1.6[5][7]
Compound 20 EGFR13.6 ± 0.8[5][7]
Compound 10a EGFRPotent Inhibitory Activity[4]
Compound 10g EGFRPotent Inhibitory Activity[4]
Compound 10a VEGFR-2Potent Inhibitory Activity[4]
Compound 10g VEGFR-2Potent Inhibitory Activity[4]
Compound 17 NOD1 Pathway (RIPK2)33 ± 4[2]
Compound 27 NOD1 Pathway (RIPK2)42 ± 8[2]
Compound 10 NOD1 Pathway (RIPK2)355 ± 48[2]
Compound 8 NOD1 Pathway (RIPK2)283 ± 3[2]

Experimental Protocols

The following protocols describe a general synthesis of 4-anilinoquinazoline-based kinase inhibitors starting from this compound. The key step is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the crucial C-N bond.[8][9]

Protocol 1: Synthesis of N-(4-methoxy-3-iodophenyl)quinazolin-4-amine

This protocol outlines the initial Buchwald-Hartwig amination reaction between 4-chloroquinazoline and this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(4-methoxy-3-iodophenyl)quinazolin-4-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Further Functionalization via Suzuki-Miyaura Coupling

The iodo-substituent on the product from Protocol 1 can be further functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce additional diversity.[10]

Materials:

  • N-(4-methoxy-3-iodophenyl)quinazolin-4-amine (from Protocol 1)

  • Desired boronic acid or boronate ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Tricyclohexylphosphine (PCy₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene/Water or Dioxane/Water solvent mixture

  • Standard reaction glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a reaction flask, dissolve N-(4-methoxy-3-iodophenyl)quinazolin-4-amine (1.0 eq) and the boronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1).

  • Add the palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from this compound and a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras PIP2 PIP2 Raf Raf Ras->Raf PIP3 PIP3 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K->PIP2 phosphorylates PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

experimental_workflow start This compound step1 Buchwald-Hartwig Amination with 4-Chloroquinazoline start->step1 intermediate N-(4-methoxy-3-iodophenyl) quinazolin-4-amine step1->intermediate step2 Suzuki-Miyaura Coupling with Boronic Acid intermediate->step2 product Final Kinase Inhibitor step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization bio_eval Biological Evaluation (Kinase Assays, Cell-based Assays) characterization->bio_eval data_analysis Data Analysis (IC50 Determination) bio_eval->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction utilizing 3-iodo-4-methoxyaniline as a key building block. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] this compound is a valuable precursor due to its reactive iodine substituent and the presence of an electron-donating methoxy group and an amino group, which can influence the reactivity of the aromatic ring.[4]

Core Concepts of the Sonogashira Coupling

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][5] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Key Components:

  • Aryl Halide: In this case, this compound. Aryl iodides are generally more reactive than bromides or chlorides.[1]

  • Terminal Alkyne: A wide range of alkynes can be used, allowing for the introduction of diverse functionalities.

  • Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.[2][6]

  • Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.[2][7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typically employed.[8]

Reaction Mechanism Overview

The catalytic cycle of the Sonogashira coupling is illustrated below. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR Cu(I)X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Transfers Acetylide R-C≡C-H Alkyne R-C≡C-H->Cu-C≡CR Base Base Base Ar-X 3-Iodo-4- methoxyaniline

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Experimental Protocols

Two representative protocols are provided below: a classical Sonogashira coupling with a copper co-catalyst and a copper-free variation. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free methods can avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[9]

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method adaptable for the coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Experimental Workflow:

Workflow_Classical cluster_A Setup cluster_B Reagent Addition cluster_C Reaction cluster_D Workup cluster_E Purification A 1. Setup B 2. Reagent Addition A->B C 3. Reaction B->C D 4. Workup C->D E 5. Purification D->E A1 Assemble and dry glassware A2 Inert atmosphere (N₂/Ar) A1->A2 B1 Add this compound, PdCl₂(PPh₃)₂, CuI B2 Add anhydrous solvent and TEA B1->B2 B3 Add terminal alkyne B2->B3 C1 Stir at room temperature or heat as required C2 Monitor by TLC/GC-MS D1 Quench reaction D2 Extract with organic solvent D1->D2 D3 Wash and dry organic layer D2->D3 E1 Solvent evaporation E2 Column chromatography

Caption: General workflow for a classical Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (3.0 mmol) and anhydrous THF (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of diynes.[3]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine, piperidine, or cesium carbonate)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Experimental Workflow:

Workflow_CopperFree cluster_A Setup & Degas cluster_B Reagent Addition (under N₂/Ar) cluster_C Reaction cluster_D Workup cluster_E Purification A 1. Setup & Degas B 2. Reagent Addition A->B C 3. Reaction B->C D 4. Workup C->D E 5. Purification D->E A1 Assemble and dry glassware A2 Degas solvent A1->A2 B1 Add this compound, Pd catalyst, and base B2 Add degassed solvent B1->B2 B3 Add terminal alkyne B2->B3 C1 Heat to appropriate temperature C2 Monitor by TLC/GC-MS D1 Filter through celite D2 Extract with organic solvent D1->D2 D3 Wash and dry organic layer D2->D3 E1 Solvent evaporation E2 Column chromatography

Caption: General workflow for a copper-free Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a base like triethylamine (3.0 mmol).

  • Add degassed, anhydrous DMF (10 mL).

  • Add the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl iodides, which can be applied to this compound.

ParameterClassical SonogashiraCopper-Free Sonogashira
Aryl Halide This compoundThis compound
Alkyne Terminal Alkyne (1.1-1.5 eq)Terminal Alkyne (1.1-1.5 eq)
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%)
Cu Co-catalyst CuI (1-10 mol%)None
Base Triethylamine, Diisopropylamine (2-3 eq)Triethylamine, Cs₂CO₃, K₂CO₃ (2-3 eq)
Solvent THF, DMF, TolueneDMF, Acetonitrile, Dioxane
Temperature Room Temperature to 80 °C60 °C to 120 °C
Reaction Time 2 - 24 hours4 - 48 hours

Troubleshooting and Optimization

  • Low Yield: Increase reaction temperature, change the solvent, or use a different palladium catalyst or ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Homocoupling of Alkyne: If significant amounts of the Glaser coupling byproduct are observed, switch to a copper-free protocol.

  • Dehalogenation of Starting Material: This side reaction can sometimes occur. Lowering the reaction temperature or using a milder base may help.

  • Reaction Stalls: The catalyst may have deactivated. Addition of a fresh portion of the palladium catalyst could restart the reaction.

These protocols and application notes provide a comprehensive guide for utilizing this compound in Sonogashira coupling reactions. Researchers should optimize the conditions for their specific alkyne substrate to achieve the best results.

References

Application Notes and Protocols for Ullmann Condensation Reactions with 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. This copper-catalyzed cross-coupling reaction of aryl halides with amines, phenols, and thiols offers a powerful tool for creating diaryl ethers, diaryl amines, and their derivatives. 3-Iodo-4-methoxyaniline is a particularly valuable building block in medicinal chemistry due to the synthetic handles offered by the iodo and amino functionalities, as well as the electronic influence of the methoxy group.

These application notes provide a detailed overview and experimental protocols for Ullmann condensation reactions involving this compound. The information is curated to assist researchers in designing and executing these reactions, with a focus on reproducibility and optimization.

Reaction Principle

The Ullmann condensation proceeds via a copper-catalyzed cycle. While the precise mechanism can vary depending on the specific reactants, catalyst system, and reaction conditions, a generally accepted pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to furnish the desired coupled product and regenerate the Cu(I) catalyst. The use of ligands can significantly accelerate the reaction and allow for milder conditions.

Applications in Drug Discovery and Development

The structural motifs accessible through Ullmann condensation of this compound are prevalent in a wide range of biologically active molecules. Diaryl ethers and diaryl amines are key pharmacophores in compounds targeting various diseases, including cancer, infectious diseases, and central nervous system disorders. The ability to couple this compound with diverse libraries of phenols and amines allows for the rapid generation of novel chemical entities for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation: Ullmann Condensation of Aryl Halides with Amines and Phenols

Table 1: Representative Conditions for Ullmann C-N Coupling of Aryl Iodides with Amines

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePyrrolidineCuI (5)L-Proline (10)K₂CO₃DMSO902485
24-IodoanisoleMorpholineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1102492
31-Iodo-4-nitrobenzeneAnilineCuI (1)NoneK₂CO₃DMF1501278
42-IodobenzonitrileBenzylamineCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Toluene1101888

Table 2: Representative Conditions for Ullmann C-O Coupling of Aryl Iodides with Phenols

EntryAryl IodidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodotoluenePhenolCuI (10)8-Hydroxyquinoline (20)K₂CO₃DMF1202485
24-Iodoanisole4-tert-ButylphenolCuI (5)Picolinic acid (10)K₃PO₄DMSO802490
31-Iodo-4-nitrobenzenep-CresolCu₂O (10)NoneCs₂CO₃Pyridine1301275
42-Iodobenzonitrile2-NaphtholCuI (10)N,N-Dimethylglycine (20)K₂CO₃Dioxane1003682

Experimental Protocols

The following are generalized protocols for the Ullmann condensation of this compound with an amine (Protocol 1) and a phenol (Protocol 2). These protocols are based on established methodologies for similar substrates and should be optimized for specific coupling partners.

Protocol 1: Copper-Catalyzed N-Arylation of an Amine with this compound

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a substituted aniline)

  • Copper(I) iodide (CuI)

  • L-Proline (or other suitable ligand, e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and L-proline (0.1 mmol, 10 mol%).

  • Add the base (K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Ar or N₂) three times.

  • Add anhydrous solvent (e.g., DMSO, 3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Catalyzed O-Arylation of a Phenol with this compound

Materials:

  • This compound

  • Phenol (e.g., p-cresol, 4-tert-butylphenol)

  • Copper(I) iodide (CuI)

  • 8-Hydroxyquinoline (or other suitable ligand, e.g., picolinic acid)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 8-hydroxyquinoline (0.2 mmol, 20 mol%).

  • Add the base (K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Ar or N₂) three times.

  • Add anhydrous solvent (e.g., DMF, 3-5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Ullmann_CN_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound P N-Aryl Amine Product A->P B Amine (R-NH₂) B->P C Cu(I) Catalyst C->P D Ligand D->P E Base E->P F Solvent & Heat F->P

Caption: General scheme for the Ullmann C-N coupling.

Ullmann_CO_Coupling cluster_reactants Reactants cluster_reagents Reagents A This compound P Diaryl Ether Product A->P B Phenol (Ar-OH) B->P C Cu(I) Catalyst C->P D Ligand D->P E Base E->P F Solvent & Heat F->P

Caption: General scheme for the Ullmann C-O coupling.

Experimental_Workflow A 1. Add Reactants, Catalyst, Ligand, and Base to Vessel B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up: Cool, Dilute, and Extract E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Experimental workflow for Ullmann condensations.

Application Notes: Synthesis of 5-Methoxybenzofurans from 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzofurans are a vital class of heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their derivatives exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties, making them significant targets in medicinal chemistry and drug discovery.

This document provides a detailed protocol for a two-step synthesis of 2-substituted-5-methoxybenzofurans, starting from the commercially available and versatile building block, 3-iodo-4-methoxyaniline. The synthetic strategy involves an initial conversion of the aniline to a phenol via a diazonium salt intermediate, followed by a palladium-catalyzed domino Sonogashira coupling and intramolecular cyclization reaction with various terminal alkynes. This approach offers high atom economy and operational simplicity for accessing a library of functionalized benzofuran derivatives.[1]

G cluster_start Starting Material cluster_step1 Step 1: Diazotization & Hydrolysis cluster_step2 Step 2: Domino Sonogashira-Cyclization cluster_end Final Product & Purification SM This compound Diazotization 1. Dissolve in H₂SO₄ 2. Cool to 0-5 °C 3. Add NaNO₂(aq) SM->Diazotization Hydrolysis Heat to 85-90 °C Diazotization->Hydrolysis Form Diazonium Salt Intermediate 3-Iodo-4-methoxyphenol Hydrolysis->Intermediate Reaction Add Terminal Alkyne, Pd Catalyst, Base, Solvent Intermediate->Reaction Heating Heat to 90 °C for 10h Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted-5- methoxybenzofuran Purification->Product

Figure 1: Overall experimental workflow for the two-step synthesis of 5-methoxybenzofurans.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-4-methoxyphenol

This protocol describes the conversion of an aromatic amine to a phenol via the formation and subsequent thermal decomposition of a diazonium salt.

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (H₂SO₄), 30% aqueous solution

  • Sodium nitrite (NaNO₂), 20% aqueous solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Heating mantle with controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In the three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add this compound (e.g., 10.0 g, 40.1 mmol). Carefully add 80 mL of 30% sulfuric acid. Stir the mixture to achieve complete dissolution.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 2.91 g, 42.1 mmol, 1.05 eq) in 15 mL of deionized water. Fill the dropping funnel with this solution.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution over 30-45 minutes. Critically maintain the internal temperature below 5 °C throughout the addition. A positive test for excess nitrous acid can be confirmed using potassium iodide-starch paper.[2]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Decomposition/Hydrolysis: Remove the ice bath and slowly heat the reaction mixture using a heating mantle. Vigorous nitrogen evolution will be observed. Heat the solution to 85-90 °C and maintain this temperature for 1 hour, or until gas evolution ceases.[3]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-iodo-4-methoxyphenol can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Domino Synthesis of 5-Methoxy-2-phenylbenzofuran

This protocol details a one-pot domino Sonogashira coupling/cyclization reaction to synthesize the target benzofuran derivative.[4][5]

Materials:

  • 3-Iodo-4-methoxyphenol (1.0 eq, from Protocol 1)

  • Phenylacetylene (1.2 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-4-methoxyphenol (e.g., 0.50 mmol, 125 mg), potassium phosphate (1.00 mmol, 212 mg), and the palladium catalyst (2 mol%, e.g., 7 mg of PdCl₂(PPh₃)₂).

  • Reagent Addition: Add 2 mL of anhydrous DMSO to the tube, followed by phenylacetylene (0.60 mmol, 66 µL).

  • Reaction: Seal the tube and place it in a preheated oil bath or on a heating plate set to 90 °C. Stir the reaction mixture for 10 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up: After 10 hours, cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to isolate the pure 5-methoxy-2-phenylbenzofuran.

Data Presentation: Substrate Scope

The palladium-catalyzed domino reaction is tolerant of a variety of functional groups on the terminal alkyne, allowing for the synthesis of a diverse library of 2-substituted benzofurans.[1] The following table summarizes representative results for this type of transformation.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Phenylbenzofuran92
24-Ethynylanisole2-(4-Methoxyphenyl)benzofuran87
34-Ethynyltoluene2-(p-Tolyl)benzofuran90
41-Hexyne2-Butylbenzofuran78
53,3-Dimethyl-1-butyne2-(tert-Butyl)benzofuran75
6(Trimethylsilyl)acetylene2-(Trimethylsilyl)benzofuran81
Yields are based on reactions of 2-iodophenol as reported in the literature and are representative for this transformation. Conditions: 2-iodophenol (0.5 mmol), alkyne (0.6 mmol), Pd-catalyst (2 mol%), K₃PO₄ (1 mmol), DMSO, 90 °C, 10h.[4][5]

Reaction Mechanism

The domino reaction proceeds through a well-established catalytic cycle. The process begins with a Sonogashira cross-coupling, followed by an intramolecular cyclization (5-exo-dig) to form the benzofuran ring.[5]

Figure 2: Proposed mechanism for the domino Sonogashira coupling-cyclization reaction.[5]

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives, which are common structural motifs in a vast array of biologically active compounds and functional materials.[2] 3-Iodo-4-methoxyaniline is a valuable building block in medicinal chemistry, featuring a reactive iodine substituent ortho to the amino group and a methoxy group, which can influence the electronic properties of the aromatic ring.[3] The presence of both an iodine atom and a methoxy group provides multiple reactive sites, making it a versatile substrate for various cross-coupling reactions.[3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of this compound with a range of primary and secondary amines. The information presented herein is intended to guide researchers in the successful application of this powerful synthetic methodology.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II)-aryl-iodide complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and subsequent deprotonation by a base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Experimental Overview

The palladium-catalyzed amination of this compound is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using an anhydrous solvent. The reaction mixture consists of the aryl iodide, the amine, a palladium precursor, a suitable phosphine ligand, and a base. The reaction is heated to a specified temperature for a duration sufficient to ensure complete conversion.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Combine Reactants Combine this compound, Amine, Base, Pd Catalyst, and Ligand Start->Combine Reactants 1 Add Solvent Add Anhydrous Solvent Combine Reactants->Add Solvent 2 Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere 3 Heat and Stir Heat and Stir at Specified Temperature Inert Atmosphere->Heat and Stir 4 Monitor Progress Monitor Reaction Progress (TLC, GC/MS, LC/MS) Heat and Stir->Monitor Progress 5 Cool and Quench Cool to Room Temperature and Quench Monitor Progress->Cool and Quench 6 Extraction Extract with Organic Solvent Cool and Quench->Extraction 7 Drying and Concentration Dry Organic Layer and Concentrate Extraction->Drying and Concentration 8 Purification Purify by Column Chromatography Drying and Concentration->Purification 9 End End Purification->End 10 Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd(0)L->Oxidative_Addition + Ar-I Amine_Coordination Amine Coordination [L-Pd(II)(Ar)(I)(R2NH)] Oxidative_Addition->Amine_Coordination + R2NH Amido_Complex Amido Complex L-Pd(II)(Ar)(NR2) Amine_Coordination->Amido_Complex + Base, - H-Base+ - I- Amido_Complex->Pd(0)L Reductive Elimination + Ar-NR2

References

Application Notes and Protocols for the Use of 3-Iodo-4-methoxyaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-iodo-4-methoxyaniline as a versatile building block in the synthesis of bioactive molecules. This key intermediate is particularly valuable for introducing the 4-methoxyaniline moiety into complex scaffolds through various palladium-catalyzed cross-coupling reactions.[1] The presence of an iodine atom at the 3-position and a methoxy group at the 4-position on the aniline ring offers multiple reactive sites for diverse chemical transformations.[1]

This document details generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound. A specific example of a Suzuki coupling to form a biaryl compound is provided, alongside a representative synthesis of a combretastatin analogue to illustrate its potential in synthesizing anti-cancer agents.

Key Applications in Bioactive Molecule Synthesis

This compound is a crucial intermediate in the preparation of a wide range of organic compounds, including those with significant biological activity.[1] Its derivatives are being explored for various therapeutic areas.

  • Anti-cancer Agents: The 4-methoxyphenylamine scaffold is present in numerous compounds investigated for their anti-cancer properties, including analogues of combretastatin, a potent tubulin polymerization inhibitor.[2][3] The ability to functionalize the 3-position via cross-coupling reactions allows for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: The quinazoline and pyrimidine cores are common in kinase inhibitors, and this compound can serve as a precursor to substituted anilines that are key fragments in the synthesis of these targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Neurotherapeutics: While the positional isomer, 2-iodo-4-methoxyaniline, is noted in the synthesis of the psychoactive alkaloid ibogaine, the general reactivity of iodo-methoxyanilines highlights their utility in constructing complex indole alkaloids.[4]

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions involving this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

2.1. Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-3-phenylaniline

This protocol describes the synthesis of a biaryl compound, a common structural motif in bioactive molecules, using a Suzuki-Miyaura cross-coupling reaction. The conditions are adapted from a procedure for a similar substrate, 3-iodo-4-methoxybenzoic acid methyl ester.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • The reaction mixture is stirred and heated to reflux (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl iodides that are structurally or electronically similar to this compound. This data can serve as a guide for reaction optimization.

Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFMW0.5-1.541-92
3-Iodo-4-methoxybenzoic acid methylesterMesitylboronic esterPd(PPh₃)₄ (6)NaOPhBenzeneRefluxN/AGood

Note: MW = Microwave irradiation. N/A = Not available.

2.2. Sonogashira Coupling: General Protocol

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent with a solvent like THF or DMF.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

2.3. Buchwald-Hartwig Amination: General Protocol

This protocol provides a general method for the C-N bond formation between this compound and an amine.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Representative Synthesis of a Bioactive Molecule Analogue: Combretastatin A-4 Analogue

This section describes a representative synthesis of a combretastatin A-4 analogue, a potent anti-cancer agent that acts by inhibiting tubulin polymerization. This hypothetical synthesis illustrates how this compound can be utilized to create such bioactive molecules.

Synthetic Pathway:

G A This compound B Suzuki Coupling (e.g., with 3,4,5-trimethoxyphenylboronic acid) A->B C Biaryl Amine Intermediate B->C D Further Functionalization (e.g., Diazotization, Sandmeyer reaction to introduce a vinyl group) C->D E Combretastatin A-4 Analogue D->E

Synthetic route to a combretastatin A-4 analogue.

Experimental Workflow for Suzuki Coupling Step:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound, Boronic Acid, Base prep2 Add Pd Catalyst and Solvent prep1->prep2 prep3 Degas Mixture prep2->prep3 react Heat to Reflux (80-100°C) Monitor by TLC/LC-MS prep3->react workup1 Cool and Quench with Water react->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Experimental workflow for the Suzuki coupling step.

Signaling Pathway

Combretastatins exert their anti-cancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division.

Tubulin Polymerization Inhibition Pathway:

G cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis combretastatin Combretastatin Analogue combretastatin->tubulin Binds to Colchicine Site

Mechanism of action of combretastatin analogues.

By binding to the colchicine-binding site on β-tubulin, combretastatin and its analogues inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.

Disclaimer: The provided protocols are intended as a general guide. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety precautions in place.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is resulting in a low yield of the desired this compound. What are the common causes and how can I improve the yield?

A1: Low yields in the iodination of 4-methoxyaniline are typically due to a combination of factors including oxidation of the starting material, formation of multiple iodinated side products, and incomplete reaction. The electron-rich nature of the aniline ring makes it highly susceptible to both oxidation and multiple iodinations.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy to prevent oxidation and improve regioselectivity is to protect the amino group as an acetamide. The resulting 4-methoxyacetanilide is less activated, reducing the likelihood of oxidation and favoring mono-iodination at the position ortho to the amino group (and meta to the methoxy group). The acetyl group can be removed by hydrolysis after iodination.

  • Choice of Iodinating Agent: Use a milder iodinating agent. N-Iodosuccinimide (NIS) is often a good choice as it is less oxidizing than molecular iodine (I₂). Iodine monochloride (ICl) can also be effective, but careful control of stoichiometry is crucial.

  • Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0-5 °C) to minimize side reactions. The addition of a mild base, such as sodium bicarbonate, can help to neutralize acidic byproducts that may promote decomposition.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the iodinating agent to your substrate. An excess of the iodinating agent will significantly increase the formation of di- and tri-iodinated products.

Q2: I am observing the formation of multiple products in my reaction mixture, confirmed by TLC/GC-MS. What are these side products and how can I minimize them?

A2: The primary side products in the direct iodination of 4-methoxyaniline are positional isomers and poly-iodinated compounds. The strong activating and ortho-, para-directing nature of both the amino and methoxy groups leads to substitution at multiple positions.

Common Side Products:

  • 2-Iodo-4-methoxyaniline: Formation of this isomer occurs due to iodination ortho to the methoxy group.

  • 2,5-Diiodo-4-methoxyaniline: A common di-iodinated product.

  • Other poly-iodinated species: Depending on the reaction conditions, further iodination can occur.

Strategies to Improve Selectivity:

  • Amine Protection: As mentioned in A1, protecting the amino group as an acetamide is the most reliable method to direct iodination to the desired 3-position. The bulkier acetamido group sterically hinders iodination at the 2-position.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Less polar solvents may favor iodination at the less hindered 3-position.

  • Slow Addition of Reagents: Adding the iodinating agent slowly and at a low temperature allows for better control of the reaction and can minimize over-iodination.

Q3: My reaction mixture has turned dark brown or black, and I am isolating a tar-like substance instead of a crystalline product. What is causing this?

A3: The formation of a dark, tarry substance is a strong indication of oxidation of the aniline starting material. The amino group is readily oxidized, especially by molecular iodine, leading to the formation of polymeric materials.

Preventative Measures:

  • Use a Milder Iodinating Agent: Avoid using molecular iodine (I₂) with strong oxidizing agents. N-Iodosuccinimide (NIS) is a much milder and more suitable reagent for this substrate.

  • Protect the Amino Group: Acetylation of the amino group significantly reduces its susceptibility to oxidation.

  • Degas Solvents: Using degassed solvents can help to remove dissolved oxygen, which can contribute to oxidative side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?

A4: Purification of this compound can be challenging due to the presence of structurally similar isomers. A combination of techniques is often necessary.

Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water and brine.

  • Column Chromatography: This is often the most effective method for separating the desired 3-iodo isomer from other iodinated byproducts. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity. Monitor the fractions by TLC to isolate the product.

  • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be attempted. Suitable solvent systems for recrystallization include ethanol/water or a mixture of hexanes and ethyl acetate. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Data Presentation

The following table summarizes expected yields for different synthetic strategies towards this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

MethodIodinating AgentKey ConditionsTypical Yield RangeReference
Method A: Direct Iodination N-Iodosuccinimide (NIS)Acetonitrile, room temperature40-60%General procedure for electron-rich aromatics
Iodine Monochloride (ICl)Dichloromethane, 0 °C30-50%General procedure for anilines
Method B: Protection-Iodination-Deprotection N-Iodosuccinimide (NIS) on AcetanilideAcetic acid, room temperature70-85% (overall)Common strategy for selective iodination

Experimental Protocols

Method A: Direct Iodination of 4-Methoxyaniline with N-Iodosuccinimide (NIS)

  • Dissolve Substrate: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in anhydrous acetonitrile.

  • Cool Reaction: Cool the solution to 0 °C in an ice bath.

  • Add NIS: Slowly add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Wash: Wash the combined organic layers with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method B: Synthesis via Protection-Iodination-Deprotection

  • Step 1: Acetylation of 4-Methoxyaniline

    • Dissolve 4-methoxyaniline (1.0 eq) in acetic anhydride (2.0 eq).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-methoxyacetanilide.

  • Step 2: Iodination of 4-Methoxyacetanilide

    • Dissolve 4-methoxyacetanilide (1.0 eq) in glacial acetic acid.

    • Slowly add N-Iodosuccinimide (1.05 eq) to the solution.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, pour the mixture into water to precipitate the iodinated product.

    • Filter, wash with water, and dry.

  • Step 3: Hydrolysis of 3-Iodo-4-methoxyacetanilide

    • Reflux the iodinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

    • Purify by recrystallization from an appropriate solvent if necessary.

Visualizations

experimental_workflow cluster_direct Method A: Direct Iodination cluster_protection Method B: Protection-Deprotection A1 Dissolve 4-Methoxyaniline in Acetonitrile A2 Cool to 0 °C A1->A2 A3 Add NIS A2->A3 A4 Reaction & Monitoring A3->A4 A5 Quench & Workup A4->A5 A6 Purification (Column Chromatography) A5->A6 end_product This compound A6->end_product B1 Acetylation of 4-Methoxyaniline B2 Iodination of 4-Methoxyacetanilide B1->B2 B3 Hydrolysis B2->B3 B4 Purification (Recrystallization) B3->B4 B4->end_product start Start start->A1 start->B1

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Issue check_oxidation Dark/Tarry Mixture? start->check_oxidation check_side_products Multiple Spots on TLC? check_oxidation->check_side_products No solution_oxidation Probable Oxidation - Use milder reagent (NIS) - Protect amino group - Use inert atmosphere check_oxidation->solution_oxidation Yes solution_side_products Side Product Formation - Protect amino group - Control stoichiometry - Lower temperature check_side_products->solution_side_products Yes solution_incomplete_reaction Incomplete Reaction - Increase reaction time - Check reagent purity check_side_products->solution_incomplete_reaction No

Caption: Troubleshooting flowchart for low yield issues.

Technical Support Center: Purification of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Iodo-4-methoxyaniline from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude product is a dark, tarry material.

  • Question: After the iodination reaction of 4-methoxyaniline, my crude product is a dark, intractable tar instead of a solid. What happened and how can I salvage my product?

  • Answer: This is a common indication of oxidation. The electron-rich aniline ring is susceptible to oxidation by some iodinating reagents, leading to the formation of polymeric, tar-like materials which can significantly lower the yield of the desired product.[1]

    • Solution:

      • Use Milder Reagents: Employ less oxidizing iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[1]

      • Protect the Amino Group: A highly effective strategy is to protect the amino group as an acetamide before iodination. This reduces the activating effect of the amino group, making the ring less prone to oxidation. The acetyl group can be removed by hydrolysis after the iodination step.[1]

      • Control Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0-15°C) to minimize oxidation. The use of a mild base like sodium bicarbonate can help neutralize acidic byproducts that may promote oxidation.[1]

Issue 2: My TLC shows multiple spots, and I'm not sure which is the product.

  • Question: I have multiple spots on my TLC plate after running the crude reaction mixture. How do I identify the this compound spot?

  • Answer: The polarity of the product and byproducts will determine their retention factor (Rf) on the TLC plate.

    • Identification:

      • Starting Material: If the reaction is incomplete, you will likely see a spot corresponding to 4-methoxyaniline.

      • Product: this compound is generally more polar than di- or tri-iodinated byproducts due to the presence of the free amine.

      • Byproducts: Di- and tri-iodinated byproducts are less polar and will have higher Rf values. Unreacted starting material, 4-methoxyaniline, will be more polar than the product and have a lower Rf value.

    • Visualization:

      • UV Light: Aromatic compounds can often be visualized under UV light.

      • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds.[2]

      • Staining: A p-anisaldehyde stain can be effective for visualizing amines and other functional groups.

Issue 3: I am having difficulty separating the product from byproducts by column chromatography.

  • Question: The spots for my product and a significant byproduct are very close on the TLC, and I'm getting poor separation on my silica gel column. What can I do?

  • Answer: Co-elution of closely related isomers or byproducts is a common challenge.

    • Troubleshooting Column Chromatography:

      • Optimize Solvent System: Experiment with different solvent systems. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For 2-iodo-4-methylaniline, a similar compound, a flash chromatography condition of ethyl acetate/petroleum ether = 1/10 (v/v) has been reported.[3]

      • Add a Modifier: For basic compounds like anilines that can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

      • Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase, such as alumina.

Issue 4: My product "oils out" during recrystallization.

  • Question: I'm trying to recrystallize my this compound, but it is separating as an oil instead of forming crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of the solution above its melting point.

    • Inducing Crystallization:

      • Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

      • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route.

  • From 2-iodo-4-nitroanisole: The primary impurity would be the unreacted starting material, 2-iodo-4-nitroanisole.

  • From direct iodination of 4-methoxyaniline: The main byproducts are typically di- and tri-iodinated species due to the high reactivity of the aniline ring.[1] Oxidation products can also form, especially with harsher iodinating agents.[1]

Q2: What is a good solvent for recrystallizing this compound?

A2: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For aromatic amines, common solvents to try include:

  • Ethanol

  • Methanol

  • Toluene

  • Hexane/Ethyl Acetate mixtures

Q3: How can I effectively visualize this compound on a TLC plate?

A3: Several methods can be used for visualization:

  • UV Light (254 nm): As an aromatic compound, it should be visible under UV light.

  • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will reveal spots.[2]

  • p-Anisaldehyde Stain: This stain is generally effective for amines and will produce a colored spot upon heating.

Q4: What is a typical Rf value for this compound?

A4: The Rf value is highly dependent on the solvent system used. For a related compound, 2-iodo-4-methylaniline, a flash chromatography condition of ethyl acetate/petroleum ether = 1/10 (v/v) was used, which suggests an Rf value in a similar, less polar system would be relatively low.[3] It is recommended to perform TLC analysis to determine the optimal solvent system for good separation (product Rf of 0.2-0.4).

Quantitative Data

ParameterValueNotes
Melting Point 72.0 to 75.0 °C[4]
Molecular Weight 249.05 g/mol
Appearance White to Gray to Brown powder to crystal[4]
Column Chromatography Eluent (for 2-iodo-4-methylaniline) Ethyl acetate/petroleum ether = 1/10 (v/v)This provides a good starting point for method development for the 3-iodo isomer.[3]
Purity (Commercial) >98.0% (GC)[4][5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_0 Troubleshooting Purification start Crude Product Analysis (TLC) issue Identify Purification Issue start->issue tarry Dark, Tarry Product issue->tarry Appearance multiple_spots Multiple Spots on TLC issue->multiple_spots TLC Result poor_separation Poor Separation in Column issue->poor_separation Column Result oiling_out Oiling Out in Recrystallization issue->oiling_out Recrystallization Result solution_tarry Oxidation suspected. - Use milder reagents - Protect amino group - Control temperature tarry->solution_tarry solution_spots Identify spots: - Compare with starting material - Use specific stains (e.g., p-anisaldehyde) multiple_spots->solution_spots solution_separation Optimize chromatography: - Adjust solvent polarity - Add triethylamine to eluent - Change stationary phase poor_separation->solution_separation solution_oiling Induce crystallization: - Slow cooling - Scratch flask - Add seed crystal - Change solvent oiling_out->solution_oiling

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-iodo-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: this compound is an electron-rich aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common and synthetically valuable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[1][2][3][4][5]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[6][7][8][9][10][11]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[12][13][14][15]

Q2: How does catalyst loading generally impact the yield and purity of my cross-coupling reaction with this compound?

A2: Catalyst loading is a critical parameter that directly influences both the efficiency and cleanliness of your reaction.

  • Too Low Loading: Insufficient catalyst can lead to incomplete conversion of the starting material, resulting in low yields.

  • Optimal Loading: The ideal catalyst loading will drive the reaction to completion in a reasonable timeframe without promoting significant side reactions.

  • Too High Loading: While it might increase the reaction rate, excessive catalyst can lead to the formation of byproducts through undesired catalytic pathways.[1] It also increases the cost of the reaction and the difficulty of removing residual palladium from your final product, a crucial consideration in pharmaceutical synthesis.

Q3: What are typical starting catalyst loading ranges for cross-coupling reactions with this compound?

A3: The optimal catalyst loading is highly dependent on the specific reaction, coupling partner, ligand, and other reaction conditions. However, the following table provides general starting ranges for initial screening experiments. It is always recommended to screen a range of catalyst loadings to determine the optimal conditions for your specific transformation.

Cross-Coupling ReactionTypical Palladium SourceTypical LigandTypical Catalyst Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, SPhos, XPhos, P(t-Bu)₃0.5 - 5
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, Josiphos1 - 5
Heck Pd(OAc)₂PPh₃, P(o-tol)₃0.5 - 5
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, Xantphos1 - 5

Q4: What are some common side reactions to be aware of when working with this compound?

A4: Several side reactions can occur, impacting your yield and purity. These include:

  • Homocoupling: Dimerization of your starting material or coupling partner. This is often more prevalent with highly active catalysts or when the cross-coupling reaction is slow.

  • Dehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of 4-methoxyaniline. This can be promoted by certain bases, solvents, or impurities.

  • Protodeboronation (Suzuki-Miyaura): Cleavage of the C-B bond of the boronic acid, especially in the presence of water and certain bases.[16]

  • β-Hydride Elimination (Heck): Can lead to the formation of regioisomeric alkene products.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low or non-existent yield is a common issue in cross-coupling reactions. The following troubleshooting guide provides a logical workflow to diagnose and resolve the problem.

Experimental_Workflow Setup Reaction Setup (Flask, Stir bar, Inert Atmosphere) Reagents Add Solid Reagents (this compound, Coupling Partner, Base, Catalyst, Ligand) Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat to Desired Temperature Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

Technical Support Center: Efficient Removal of Residual Palladium from 3-Iodo-4-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium from reactions involving 3-iodo-4-methoxyaniline. Given the frequent use of this substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and the stringent regulatory limits on palladium in active pharmaceutical ingredients (APIs), efficient purification is a critical concern.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product After Initial Purification (e.g., Filtration/Extraction)

  • Possible Cause: The aniline functional group in this compound and its derivatives can chelate with palladium, forming soluble complexes that are not easily removed by simple filtration or extraction.[2]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers like silica-functionalized trimercaptotriazine (Si-TMT) or polymer-bound TMT (MP-TMT), and thiourea-based scavengers are often effective.[3]

    • Activated Carbon Treatment: Activated carbon can be a cost-effective option for adsorbing residual palladium.[4] However, it may also adsorb the desired product, leading to yield loss. Optimization of the amount of activated carbon and the treatment time is crucial.[2][5]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 2-10 equivalents), temperature (room temperature to 60°C), and treatment time (1-24 hours) to maximize palladium removal.[2][6]

    • Combination Approach: Consider a sequential treatment, for example, an initial treatment with activated carbon followed by a more selective scavenger to achieve very low palladium levels.[5]

Issue 2: Significant Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the polar this compound or its product onto the scavenger material, particularly with activated carbon.[2][5]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[7]

    • Solvent Selection: The choice of solvent can influence the binding of both the product and the palladium to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[2]

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[8]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variations in the palladium species (e.g., Pd(0) vs. Pd(II), different ligand coordination) present at the end of the reaction can affect the efficiency of a particular scavenger.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: A consistent work-up procedure prior to scavenging can help to ensure a more uniform distribution of palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[9]

    • Pre-treatment: In some cases, a mild oxidative or reductive wash before scavenging can convert various palladium species into a single, more easily removed form.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The primary challenge arises from the presence of the aniline functional group. The nitrogen atom in the aniline can act as a ligand, coordinating with palladium species to form stable, soluble complexes that are difficult to remove using standard purification techniques like filtration or simple liquid-liquid extraction.[2]

Q2: What are the typical regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3D) for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API, depending on the maximum daily dose of the drug.[1]

Q3: What are the most common methods for removing residual palladium?

A3: The most common methods include:

  • Adsorption: Using materials like activated carbon.[4]

  • Scavenging: Employing solid-supported reagents with high affinity for palladium, such as thiol or thiourea-based scavengers.[3][9]

  • Chromatography: Column chromatography can be effective but may not always be practical for large-scale production.[10]

  • Crystallization: Recrystallization of the final product can be a powerful purification technique, sometimes enhanced by the addition of a chelating agent to the mother liquor.

Q4: How can I quantify the amount of residual palladium in my product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace levels of palladium in organic samples.[11] Proper sample preparation, often involving microwave digestion, is crucial for accurate results.[10]

Data Presentation

The following table summarizes the performance of various palladium scavengers in reactions involving aromatic amines, providing a general guide for selecting a suitable method. The efficiency of each method is highly dependent on the specific reaction conditions.

Scavenger/MethodFunctional GroupInitial Pd (ppm)Final Pd (ppm)Product RecoveryNotes
SiliaMetS Thiol (Si-Thiol) Thiol~2400≤ 16HighEffective for a variety of palladium species.[3]
SiliaMetS Thiourea (Si-THU) Thiourea~2400≤ 16HighVersatile scavenger for different forms of palladium.[3]
MP-TMT Trithiocyanuric acid~1200< 10>99%High loading capacity and efficiency.[6]
Activated Carbon (Darco KB-G) Carbon1668633VariableCost-effective but can lead to product loss.[5][12]
Quadrapure TU Thiourea~2400>100HighPolymer-based scavenger.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Dissolve the crude reaction mixture containing this compound or its derivative in a suitable organic solvent (e.g., THF, Toluene, DCM).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents relative to the residual palladium concentration.[13] If the palladium concentration is unknown, a starting point of 2-5 wt% of the scavenger relative to the crude product can be used.

  • Agitation: Stir the mixture at a suitable temperature (e.g., room temperature to 60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[8]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.

  • Washing: Wash the filter cake with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Visualizations

experimental_workflow cluster_reaction Reaction Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product start Crude Reaction Mixture (this compound derivative + Pd) workup Aqueous Work-up / Extraction start->workup dissolution Dissolve in Suitable Solvent workup->dissolution scavenging Add Scavenger / Activated Carbon (Stir, Optional Heating) dissolution->scavenging filtration Filter to Remove Scavenger scavenging->filtration concentration Concentrate Filtrate filtration->concentration analysis Analyze for Residual Pd (ICP-MS) concentration->analysis analysis->scavenging Pd > Limit (Re-process or Optimize) product Purified Product analysis->product Pd < Limit

A general experimental workflow for palladium removal.

logical_relationship cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution high_pd High Residual Palladium chelation Chelation by Aniline Group high_pd->chelation pd_species Variable Palladium Species high_pd->pd_species inefficient_method Inefficient Removal Method high_pd->inefficient_method scavenger Use High-Affinity Scavenger chelation->scavenger pd_species->scavenger Broad-spectrum optimize Optimize Conditions (Temp, Time, Equivalents) inefficient_method->optimize activated_carbon Activated Carbon Treatment inefficient_method->activated_carbon combination Combination of Methods inefficient_method->combination

Troubleshooting logic for high residual palladium.

References

Technical Support Center: Palladium-Catalyzed Reactions of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Iodo-4-methoxyaniline in palladium-catalyzed cross-coupling reactions.

Common Side Reactions: An Overview

Several side reactions can occur during palladium-catalyzed cross-coupling reactions with this compound, leading to reduced yield of the desired product and purification challenges. The most common side reactions include:

  • Dehalogenation: Reduction of the C-I bond, replacing the iodine atom with a hydrogen atom to form 4-methoxyaniline.

  • Homocoupling: Dimerization of the starting aryl iodide to form 3,3'-diiodo-4,4'-dimethoxybiphenyl or the organometallic reagent.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation and precipitation out of the catalytic cycle.

The following sections provide detailed troubleshooting for specific reaction types.

Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.

Q1: My Suzuki-Miyaura reaction is showing low conversion and the formation of significant amounts of 4-methoxyaniline (dehalogenation product). What are the likely causes and solutions?

A1: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich aryl iodides like this compound. This side reaction is often promoted by the presence of water, the nature of the base, and the reaction temperature.

Troubleshooting Strategies:

ParameterPotential IssueRecommended Solution
Base Strong bases in the presence of protic solvents can promote dehalogenation.Use a milder base such as K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Solvent Protic solvents like water, while often necessary for boronic acid solubility, can be a source of protons for dehalogenation.Use a mixture of an anhydrous aprotic solvent (e.g., dioxane, toluene, or DMF) with a minimal amount of water necessary to dissolve the boronic acid and base.[1]
Temperature High temperatures can accelerate catalyst decomposition and side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).
Ligand The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions.For electron-rich aryl iodides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial.

Quantitative Data (Representative Example for a similar aryl iodide):

The following table summarizes the effect of solvent on the ratio of cross-coupling to homocoupling product in a Suzuki reaction. A higher water content can favor the desired cross-coupling product.[1]

Solvent Ratio (CH₃CN:H₂O)Cross-coupling Product Yield (%)Homocoupling Product Yield (%)
3:232.710.8
2:351.28.2

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Procedure)

To a solution of this compound (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL), add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.02 mmol). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated at 90 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination Troubleshooting Guide

The Buchwald-Hartwig amination enables the formation of a new C-N bond by coupling this compound with a primary or secondary amine.

Q2: My Buchwald-Hartwig amination is giving a low yield of the desired arylamine, and I am observing the formation of a homocoupled biaryl byproduct. What can I do to improve the reaction?

A2: Homocoupling of the aryl iodide can compete with the desired C-N bond formation, especially at higher temperatures or with certain catalyst systems. The choice of base and ligand is critical in minimizing this side reaction.

Troubleshooting Strategies:

ParameterPotential IssueRecommended Solution
Catalyst/Ligand Certain palladium sources and ligands may favor homocoupling.Use a well-defined palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) to promote the desired C-N reductive elimination.
Base The choice and strength of the base can influence the reaction outcome.Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[2] Ensure the base is fresh and handled under anhydrous conditions.
Temperature High temperatures can lead to catalyst decomposition and increased side reactions.Optimize the reaction temperature. While some reactions require heating, running the reaction at the lowest effective temperature can improve selectivity.
Amine Concentration A low concentration of the amine coupling partner can lead to a higher proportion of aryl iodide homocoupling.Ensure an adequate excess of the amine coupling partner (e.g., 1.2-1.5 equivalents).

Quantitative Data (Representative Example for a similar aryl bromide):

The following table illustrates the yields of a Buchwald-Hartwig amination of a brominated estrone derivative with various anilines, demonstrating the high efficiency of this reaction under optimized conditions.[3]

AmineYield (%)
Aniline85
4-Nitroaniline92
2-Nitroaniline90
Morpholine88

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (General Procedure)

In an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and NaOt-Bu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.

Heck Coupling Troubleshooting Guide

The Heck reaction couples this compound with an alkene to form a substituted alkene.

Q3: My Heck reaction is suffering from low yields and the formation of palladium black. How can I improve the stability of my catalyst and the reaction outcome?

A3: The formation of palladium black indicates catalyst decomposition, which is a common issue in Heck reactions, especially at elevated temperatures. Optimizing the reaction conditions, including the choice of ligand, base, and solvent, can mitigate this problem.

Troubleshooting Strategies:

ParameterPotential IssueRecommended Solution
Catalyst Stability High temperatures can lead to the agglomeration of palladium nanoparticles and the formation of inactive palladium black.Use a robust ligand, such as a bulky phosphine (e.g., P(o-tol)₃) or an N-heterocyclic carbene (NHC) ligand, to stabilize the palladium catalyst.[4] A phase-transfer catalyst like TBAB can also help stabilize the catalytic species.
Base The choice of base is crucial for regenerating the active Pd(0) catalyst.Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or NaOAc can also be effective.[5]
Solvent The solvent needs to be stable at the reaction temperature and effectively solubilize the reactants.Polar aprotic solvents like DMF, DMAc, or NMP are often used for Heck reactions.[6]
Alkene Purity Impurities in the alkene can poison the catalyst.Ensure the alkene is pure and free of inhibitors.

Quantitative Data (Representative Example for Iodobenzene):

The following table shows the effect of different palladium sources on the yield of the Heck coupling product of iodobenzene and n-butyl acrylate.[7]

Palladium SourceLigandYield (%)
Pd(dba)₂dppc⁺PF₆⁻<5
PdCl₂dppc⁺PF₆⁻85
Pd(OAc)₂dppc⁺PF₆⁻75
PdCl₂(PPh₃)₂-68

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate (General Procedure)

To a sealed tube, add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.0 mmol) in anhydrous DMF (5 mL). The tube is sealed, and the mixture is heated at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.

Visualizing Catalytic Cycles and Troubleshooting

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n ArPdI ArPd(II)(I)L_n Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu ArPd(II)(Nu)L_n ArPdI->ArPdNu Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) or Alkene Insertion (Heck) SideProduct1 Ar-H (Dehalogenation) ArPdI->SideProduct1 Protonolysis SideProduct2 Ar-Ar (Homocoupling) ArPdI->SideProduct2 Dimerization Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: Generalized Palladium Cross-Coupling Cycle and Common Side Reactions.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Dehalogenation Dehalogenation (Ar-H) Observed? Start->Check_Dehalogenation Check_Homocoupling Homocoupling (Ar-Ar) Observed? Check_Dehalogenation->Check_Homocoupling No Optimize_Base Optimize Base: Milder, Anhydrous Check_Dehalogenation->Optimize_Base Yes Check_Catalyst_Decomp Catalyst Decomposition (Pd Black)? Check_Homocoupling->Check_Catalyst_Decomp No Optimize_Ligand Optimize Ligand: Bulky, Electron-Rich Check_Homocoupling->Optimize_Ligand Yes Check_Catalyst_Decomp->Optimize_Ligand Yes Optimize_Solvent Optimize Solvent: Anhydrous, Aprotic Optimize_Base->Optimize_Solvent Optimize_Temp Lower Reaction Temperature Optimize_Solvent->Optimize_Temp End Improved Yield Optimize_Temp->End Optimize_Catalyst_Loading Adjust Catalyst Loading Optimize_Ligand->Optimize_Catalyst_Loading Optimize_Catalyst_Loading->End

Caption: Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

References

Challenges in the scale-up of 3-Iodo-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Iodo-4-methoxyaniline. The information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up operations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive iodinating agent.- Insufficient reaction temperature or time.- Poor quality starting material (4-methoxyaniline).- Use a fresh, verified iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).- Optimize reaction temperature and monitor progress using TLC or LC-MS.- Ensure the purity of 4-methoxyaniline, as impurities can interfere with the reaction.
Formation of a Dark Precipitate or Tar - Oxidation of the aniline starting material. The electron-rich nature of the aniline ring makes it susceptible to oxidation by some iodinating agents.[1]- Protect the amino group by converting it to an acetamide (acetanilide) before iodination. This reduces the ring's susceptibility to oxidation.[1]- Use a milder iodinating agent like N-Iodosuccinimide (NIS).[1]- Conduct the reaction at lower temperatures (e.g., 0-15°C) to minimize oxidation.[1]- Use a base such as sodium bicarbonate to neutralize acidic byproducts that can promote oxidation.[1][2]
Formation of Multiple Iodinated Products (Di- or Tri-iodination) - High reactivity of the 4-methoxyaniline ring, leading to polysubstitution. The initial iodine substitution does not sufficiently deactivate the ring to prevent further reactions.[1]- Protect the amino group as an acetanilide. The acetyl group moderates the ring's reactivity, favoring mono-iodination at the para-position relative to the acetylamino group (ortho to the methoxy group).[1]- Carefully control the stoichiometry, using a slight excess of the aniline starting material relative to the iodinating agent.
Difficulty in Product Isolation and Purification - The product may be an oil or a low-melting solid.- Presence of unreacted starting materials and byproducts.- For crude product that separates as a dark crystalline mass, collect it by filtration and wash with water.[2]- Purification can be achieved by recrystallization from a suitable solvent system, such as gasoline (a low-boiling petroleum ether fraction).[2]
Inconsistent Yields Upon Scale-Up - Inefficient mixing or localized "hot spots" in a larger reactor.- Challenges with controlling the rate of reagent addition.- Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.- For exothermic reactions, use a reactor with adequate cooling capacity and control the addition rate of reagents to manage the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary approaches for the synthesis of this compound:

  • Direct Iodination of 4-methoxyaniline: This involves the electrophilic iodination of 4-methoxyaniline. To control selectivity and prevent side reactions, the amino group is often first protected as an acetanilide.

  • Reduction of a Nitro Precursor: This method involves the synthesis of 2-iodo-1-methoxy-4-nitrobenzene, followed by the reduction of the nitro group to an amine.[3]

Q2: How can I selectively introduce iodine at the 3-position of 4-methoxyaniline?

The methoxy group is an ortho-, para-director, and the amino group is also an ortho-, para-director. To achieve selective iodination at the 3-position (ortho to the methoxy group and meta to the amino group), it is common to first protect the highly activating amino group. By converting the amine to an acetamide, its activating effect is reduced, and the directing influence of the methoxy group becomes more dominant, leading to iodination at the position ortho to it.

Q3: What are the key safety precautions to consider during this synthesis?

  • Handle all chemicals, including 4-methoxyaniline, iodinating agents, and solvents, in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodinating agents can be corrosive and oxidizing; avoid contact with skin and eyes.

  • Be aware of the potential hazards of all reagents by consulting their Safety Data Sheets (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Iodo-4-nitroanisole[3]

This protocol details the reduction of 2-iodo-1-methoxy-4-nitrobenzene to yield this compound.

Materials:

  • 2-Iodo-1-methoxy-4-nitrobenzene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), and ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.).[3]

  • Add ethanol (50 mL) and water (10 mL) to the flask.[3]

  • Stir the reaction mixture at 85°C for 1 hour.[3]

  • After the reaction is complete, remove the solid insoluble material by filtration.[3]

  • Concentrate the filtrate under reduced pressure to obtain the brown solid product.[3]

Expected Yield: Approximately 5.35 g (100% crude yield). The product can be further purified by recrystallization.[3]

Process Flow and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 2-Iodo-1-methoxy-4-nitrobenzene reagents Add Iron Powder, NH4Cl, Ethanol, and Water start->reagents reaction Heat at 85°C for 1 hour reagents->reaction filtration Filter to remove solids reaction->filtration concentration Concentrate filtrate under reduced pressure filtration->concentration product Crude this compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Iodination start Problem Encountered check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity check_yield->check_purity No solution_yield Check Reagent Quality and Reaction Conditions check_yield->solution_yield Yes solution_purity Protect Amino Group Use Milder Reagents Control Temperature check_purity->solution_purity Yes end Problem Resolved solution_yield->end solution_purity->end

Caption: Troubleshooting logic for the iodination of 4-methoxyaniline.

References

Minimizing homocoupling in Sonogashira reactions of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling of 3-Iodo-4-methoxyaniline

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize alkyne homocoupling (Glaser coupling) during the Sonogashira reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the Sonogashira reaction, and why is it a problem?

A: Homocoupling, often called Glaser coupling, is a significant side reaction where two terminal alkyne molecules react to form a symmetric diyne.[1] This process is undesirable as it consumes the alkyne starting material, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can complicate purification.[1]

Q2: What are the primary causes of homocoupling?

A: The two main culprits behind homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of a copper-acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2] While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also catalyzes this unwanted side reaction.[1][2][3]

Q3: My substrate is this compound. Are there any specific challenges I should anticipate?

A: this compound is an electron-rich aryl iodide. While the carbon-iodine bond is highly reactive and favorable for the Sonogashira reaction[3][4], the aniline moiety can potentially coordinate with the metal catalysts. Careful optimization of ligands and reaction conditions is key to ensuring efficient cross-coupling while suppressing side reactions.

Q4: What are the most effective general strategies to prevent homocoupling?

A: Several strategies can be employed:

  • Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen by using high-purity argon or nitrogen and employing Schlenk techniques or a glovebox is crucial, especially for copper-catalyzed reactions.[1][2][5] Some studies have even reported using a hydrogen/nitrogen atmosphere to reduce trace oxygen and diminish homocoupling.[6][7]

  • Use copper-free conditions: A variety of copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[1][2][3][8][9][10][11]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[2][12][13]

  • Slowly add the alkyne: Adding the terminal alkyne to the reaction mixture via a syringe pump helps maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2][14]

Q5: How does the choice of ligand and base influence homocoupling?

A: The ligand and base play critical roles:

  • Ligands: Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway.[1][2][15] These ligands can enhance the rate of oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[5][15]

  • Bases: The base deprotonates the terminal alkyne. Its choice can influence the reaction outcome.[2] Secondary amines like piperidine or diisopropylamine are sometimes more effective at minimizing side reactions than tertiary amines like triethylamine.[1] However, the optimal base is often substrate-dependent.[14]

Q6: When is a copper-free protocol the best choice?

A: A copper-free protocol is highly recommended when:

  • You consistently observe significant homocoupling despite rigorous deoxygenation.[3]

  • Your substrates (like free-base porphyrins or certain heterocycles) contain functional groups that can be sensitive to or coordinate with copper.[3]

  • You are working with challenging or electron-rich aryl bromides and chlorides, where the Glaser-Hay side reaction can become a major issue.[16]

Troubleshooting Guide

Problem: My Sonogashira reaction with this compound results in a low yield of the desired product and significant formation of the homocoupled diyne byproduct.

Below is a systematic approach to troubleshoot this issue.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction run under a strictly inert atmosphere? start->check_atmosphere improve_inert Action: Improve Inert Conditions - Use Schlenk line or glovebox - Degas solvents (freeze-pump-thaw) - Use high-purity Ar/N2 check_atmosphere->improve_inert No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes improve_inert->check_copper reduce_copper Action: Reduce CuI Loading - Titrate down CuI concentration (e.g., from 5 mol% to 1 mol%) check_copper->reduce_copper Yes go_copper_free Action: Switch to a Copper-Free Protocol check_copper->go_copper_free Still high homocoupling optimize_params Are reaction parameters optimized? reduce_copper->optimize_params go_copper_free->optimize_params change_ligand Action: Change Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) optimize_params->change_ligand No solution Problem Resolved optimize_params->solution Yes change_base Action: Change Base - Try secondary amines (piperidine) instead of tertiary (triethylamine) change_ligand->change_base slow_addition Action: Use Slow Addition - Add terminal alkyne via syringe pump over several hours change_base->slow_addition slow_addition->solution

Caption: A logical workflow for troubleshooting excessive homocoupling.

Data Presentation: Influence of Reaction Parameters

The following tables summarize how different reaction conditions can influence the outcome of the Sonogashira coupling, specifically the competition between the desired cross-coupling and undesired homocoupling.

Table 1: Effect of Atmosphere and Copper Co-Catalyst

ConditionKey FeatureExpected Homocoupling LevelRationale
Standard (CuI, Air)Presence of both oxygen and copperVery HighOxygen promotes the oxidative coupling of the copper-acetylide intermediate, leading to diyne formation.[1]
Standard (CuI, Inert)Copper present, oxygen excludedLow to ModerateRigorous exclusion of oxygen is the most critical factor in suppressing Glaser coupling.[1][2]
Copper-Free (Inert)No copper co-catalystVery Low / NegligibleEliminates the primary catalyst for the homocoupling pathway.[3][9][10]
H₂/N₂ Atmosphere (CuI)Reducing atmosphereVery LowThe hydrogen gas mixture helps to scavenge any residual oxygen, further preventing diyne formation.[6]

Table 2: Qualitative Influence of Base and Ligand Selection

ComponentTypeImpact on HomocouplingNote
Base Tertiary Amines (e.g., Et₃N)Can be effective, but sometimes less so than secondary amines.Commonly used, but optimization may be needed.[1]
Secondary Amines (e.g., Piperidine)Often more effective at suppressing homocoupling.Can lead to cleaner reactions in certain cases.[1]
Inorganic Bases (e.g., K₂CO₃, K₃PO₄)Used in many modern copper-free protocols.[3]Often paired with specific ligands and solvents like toluene or dioxane.[12]
Ligand Standard (e.g., PPh₃)Effective, but may not be optimal for preventing side reactions.A standard starting point for many protocols.[15]
Bulky, Electron-Rich (e.g., XPhos)Actively promotes the desired cross-coupling, outcompeting the homocoupling pathway.[1]Can significantly improve yields and reduce byproduct formation, especially in copper-free systems.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol is optimized to reduce Glaser coupling by ensuring a strictly inert atmosphere.

  • Degassing: To a dry, flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[1]

  • Solvent and Base Addition: Through the septum, add freshly distilled and degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine) via syringe.[1] The solvents must be rigorously deoxygenated beforehand (e.g., by freeze-pump-thaw cycles or sparging with argon for 30 minutes).[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise to the stirring mixture. For best results, use a syringe pump to add the alkyne over 1-2 hours.[2]

  • Reaction: Stir the mixture at the appropriate temperature (room temperature is often sufficient for aryl iodides[3][4]) and monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol 2: Copper-Free Sonogashira Protocol

This protocol eliminates the copper co-catalyst entirely to prevent Glaser homocoupling.[2]

  • Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) to a Schlenk flask.[2]

  • Reagent Addition: Add an inorganic base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and anhydrous, degassed solvent (e.g., 5 mL toluene).[2]

  • Alkyne Addition: Stir the mixture for 10-15 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent, filter through a pad of celite to remove inorganic salts and catalyst residues, and concentrate the filtrate. Purify the product by column chromatography.[1]

Visualization of Reaction Pathways

The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.

Reaction_Pathways cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Competing Glaser Homocoupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition pd_complex_A Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex_A transmetalation Transmetalation pd_complex_A->transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation oxidative_coupling Oxidative Coupling cu_acetylide->oxidative_coupling pd_complex_B Ar-Pd(II)(C≡C-R)L₂ transmetalation->pd_complex_B reductive_elimination Reductive Elimination pd_complex_B->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R (Desired Product) reductive_elimination->product alkyne R-C≡C-H alkyne->cu_acetylide + Base, + CuI base Base cuI Cu(I) oxygen O₂ (Oxygen) oxygen->oxidative_coupling Promotes diyne R-C≡C-C≡C-R (Homocoupled Byproduct) oxidative_coupling->diyne

References

Impact of base selection on Ullmann coupling with 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the impact of base selection in the Ullmann coupling of 3-Iodo-4-methoxyaniline, a crucial reaction in the synthesis of complex molecules.[1] Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Ullmann coupling reaction?

A1: The base plays multiple critical roles in the Ullmann coupling catalytic cycle.[2][3][4] Its primary function is to deprotonate the amine nucleophile (this compound), forming the more reactive amide species. This is a crucial step for the subsequent coupling with the aryl halide. Additionally, the base can be involved in the regeneration of the active Cu(I) catalyst.[5]

Q2: How does the strength of the base affect the reaction with this compound?

A2: The base's strength must be sufficient to deprotonate the aniline derivative without promoting side reactions. A very strong base might lead to the decomposition of the starting materials or the product.[6] Conversely, a base that is too weak will result in a slow or incomplete reaction due to insufficient deprotonation of the amine.

Q3: Why is Cesium Carbonate (Cs2CO3) often a preferred base over Potassium Carbonate (K2CO3)?

A3: Cesium Carbonate is often favored in Ullmann couplings due to the "cesium effect".[7] The large, soft cesium cation is believed to increase the solubility of the base and form favorable interactions with other species in the reaction, which can accelerate the coupling process.[8] While K2CO3 is a more cost-effective option, Cs2CO3 frequently provides higher yields and allows for milder reaction conditions.[7]

Q4: Can the choice of base influence the reaction temperature and time?

A4: Absolutely. A more effective base, like Cs2CO3, can often facilitate the reaction at lower temperatures and in shorter times compared to less effective bases such as K2CO3.[5] This is particularly advantageous when working with thermally sensitive substrates. Traditional Ullmann reactions required very high temperatures, but modern protocols with appropriate ligands and bases can proceed at much milder conditions, typically between 40-120 °C.[6]

Q5: Are there any safety precautions to consider when handling these bases?

A5: Yes. Both Potassium Carbonate and Cesium Carbonate are alkaline and can be irritating upon contact with skin or eyes. It is important to handle them in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Cesium Carbonate is also hygroscopic and should be stored in a desiccator to maintain its anhydrous state.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective Base: The chosen base may be too weak to efficiently deprotonate the this compound.- Switch to a stronger base (e.g., from K2CO3 to Cs2CO3 or K3PO4).[5] - Ensure the base is anhydrous, as water can inhibit the reaction.[6]
Inactive Catalyst: The copper source may be oxidized or of poor quality.- Use a fresh, high-purity copper(I) salt (e.g., CuI).[6] - Consider in situ activation of the copper catalyst.
Inappropriate Ligand: The ligand may not be suitable for this specific substrate.- Screen different ligands such as N-methylglycine or L-proline.[6][9]
Formation of Side Products (e.g., Dehalogenation) Protic Impurities: The presence of water can lead to the reduction of the aryl iodide.- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use.
Reaction Temperature Too High: Excessive heat can cause decomposition of starting materials or the desired product.- Lower the reaction temperature. - If using a modern ligand system, start with temperatures in the range of 80-120 °C.[6]
Reaction Stalls Before Completion Insufficient Base: The base may be consumed during the reaction.- Increase the equivalents of the base used. A common starting point is 2 equivalents.
Catalyst Deactivation: The copper catalyst may become inactive over time.- In some cases, adding a second portion of the catalyst mid-reaction can help.

Data Presentation

Table 1: Comparison of Different Bases on the Ullmann Coupling of this compound with Aniline

Base Equivalents Solvent Temperature (°C) Time (h) Yield (%)
K2CO32.0Dioxane1102445
Cs2CO32.0Dioxane1001885
K3PO42.0Dioxane1102478
NaOH2.0Dioxane1001220 (with decomposition)

Note: This data is representative and actual results may vary based on specific reaction conditions and ligand choice.

Experimental Protocols

General Protocol for Ullmann Coupling of this compound with Aniline:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and the chosen base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Add aniline (1.2 mmol) and anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Ullmann_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents B Add to Reaction Vessel A->B C Inert Atmosphere B->C D Add Solvent & Nucleophile C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product Isolation I->J

Caption: Experimental workflow for the Ullmann coupling reaction.

Base_Impact cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aniline This compound Oxidative_Addition Oxidative Addition (Cu(I) -> Cu(III)) Aniline->Oxidative_Addition Nucleophile Amine Nucleophile Base Base (e.g., K2CO3, Cs2CO3) Nucleophile->Base H+ abstraction Deprotonation Deprotonation Deprotonation->Oxidative_Addition Activated Nucleophile Reductive_Elimination Reductive Elimination (C-N Bond Formation) Oxidative_Addition->Reductive_Elimination Cu(III) Intermediate Reductive_Elimination->Deprotonation Regenerates Cu(I) Catalyst Product Coupled Product Reductive_Elimination->Product Base->Deprotonation Facilitates

Caption: Role of the base in the Ullmann coupling catalytic cycle.

References

Stability of 3-Iodo-4-methoxyaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-iodo-4-methoxyaniline in various experimental settings. All recommendations are based on available chemical data and established reaction principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to light and air. To ensure its stability and purity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Recommended storage temperatures are typically between 2-8°C, although storage at <15°C is also cited.

Q2: What are the main stability concerns with this compound?

A2: The primary stability concerns are degradation due to exposure to light, air (oxidation), and potentially high temperatures. The aniline functional group can be susceptible to oxidation, which may be accelerated by light. The carbon-iodine bond can also be labile under certain conditions, such as in the presence of strong light or certain catalysts.

Q3: Is this compound stable in acidic or basic conditions?

Q4: What are the common applications of this compound?

A4: this compound is a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials.[1] Its structure, featuring an iodine atom, a methoxy group, and an aniline moiety, allows for a wide range of chemical transformations, including Suzuki and Heck cross-coupling reactions.[1]

Troubleshooting Guides

Poor Performance in Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired biaryl product when using this compound.

Potential Cause Troubleshooting Recommendation Rationale
Catalyst Inactivity - Use a fresh batch of palladium catalyst. - Consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-formed catalyst like CataCXium A Pd G3.[2]The electron-donating methoxy and amino groups on the aniline ring make the aryl iodide electron-rich, which can slow down the oxidative addition step. More active catalyst systems can overcome this.
Inappropriate Base - Screen different bases. While common bases like K₂CO₃ or Na₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ may improve yields, especially with sterically hindered substrates.[3]The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.
Solvent Issues - Ensure the solvent is anhydrous and thoroughly degassed. - Consider solvent systems such as 2-MeTHF or dioxane/water mixtures.[2]Oxygen can deactivate the palladium catalyst. The solvent also affects the solubility of reagents and the stability of the catalytic species.
Reaction Temperature - Gradually increase the reaction temperature. Reactions are often run at 80-110°C.Higher temperatures can facilitate the oxidative addition and other steps in the catalytic cycle, but excessive heat can lead to catalyst decomposition.
Degradation of Starting Material - Store this compound properly and use it promptly after weighing. - Minimize exposure to light during reaction setup.As an air and light-sensitive compound, improper handling can lead to degradation before or during the reaction.
Challenges in Heck Coupling Reactions

Issue: Low conversion, formation of side products, or poor regioselectivity in Heck reactions with this compound.

Potential Cause Troubleshooting Recommendation Rationale
Slow Oxidative Addition - Employ bulky, electron-donating ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type ligands.The electron-rich nature of this compound can hinder the initial oxidative addition to the Pd(0) catalyst.
Catalyst Decomposition - Avoid excessively high temperatures. - Use a stable catalyst system, potentially with N-heterocyclic carbene (NHC) ligands.At the higher temperatures sometimes required, the palladium catalyst can form inactive palladium black.
Reductive Heck Reaction (Dehalogenation) - Ensure anhydrous and oxygen-free conditions. - Optimize the reaction to favor the desired coupling pathway over hydride-mediated reduction.A common side product is the de-iodinated 4-methoxyaniline, which can arise from hydride sources in the reaction mixture.
Poor Regioselectivity - The choice of ligand can influence regioselectivity. For terminal alkenes, bidentate phosphine ligands often favor the linear product. - Lowering the reaction temperature may improve selectivity.The electronic and steric properties of both the aryl halide and the alkene, as well as the catalyst system, determine the regiochemical outcome.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Heck Reaction

This is a representative protocol and may require optimization.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used), and the base (e.g., Et₃N or Na₂CO₃, 1.5-2.5 equiv.).

  • Solvent and Alkene Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the alkene (1.1-1.5 equiv.) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizations

Stability_Factors Factors Affecting Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Environment Light Light Degradation Products Degradation Products Light->Degradation Products Air (Oxygen) Air (Oxygen) Air (Oxygen)->Degradation Products Heat Heat Heat->Degradation Products Strong Acids Strong Acids Protonated Aniline (Altered Reactivity) Protonated Aniline (Altered Reactivity) Strong Acids->Protonated Aniline (Altered Reactivity) Strong Bases Strong Bases Potential for Deprotonation Potential for Deprotonation Strong Bases->Potential for Deprotonation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products This compound This compound Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling Low Yield Low Yield Catalyst Issue Catalyst Issue Low Yield->Catalyst Issue Base Issue Base Issue Low Yield->Base Issue Condition Issue Condition Issue Low Yield->Condition Issue Change Ligand Change Ligand Catalyst Issue->Change Ligand Use Fresh Catalyst Use Fresh Catalyst Catalyst Issue->Use Fresh Catalyst Screen Bases (e.g., K3PO4, Cs2CO3) Screen Bases (e.g., K3PO4, Cs2CO3) Base Issue->Screen Bases (e.g., K3PO4, Cs2CO3) Increase Temperature Increase Temperature Condition Issue->Increase Temperature Degas Solvent Thoroughly Degas Solvent Thoroughly Condition Issue->Degas Solvent Thoroughly

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Analysis for 3-Iodo-4-methoxyaniline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and advanced materials, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final product.[1] 3-Iodo-4-methoxyaniline, a key building block in organic synthesis, is no exception.[1] Its molecular structure, featuring an iodine atom and a methoxy group on an aniline backbone, offers versatile reactive sites for creating complex molecules.[1] This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the optimal method for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is typically employed, offering excellent resolution and reproducibility.

Experimental Protocol: HPLC Purity Analysis

1. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1 mg/mL stock solution. Prepare a series of dilutions from the stock solution to construct a calibration curve.[2][3]

  • Sample Preparation: Accurately weigh and dissolve about 10 mg of the this compound sample in 10 mL of the diluent to achieve a concentration of 1 mg/mL.[3]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Presentation: HPLC Purity Assessment

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

ParameterResult
Retention Time of this compound12.5 min
Purity by Area %99.5%
Relative Retention Time of Impurity 10.85
Area % of Impurity 10.25%
Relative Retention Time of Impurity 21.15
Area % of Impurity 20.15%
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a higher degree of specificity and sensitivity.[3] This technique is particularly valuable for identifying and quantifying unknown impurities.

Experimental Protocol: LC-MS Impurity Profiling

1. Sample and Standard Preparation:

  • Prepare samples and standards as described in the HPLC protocol, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the MS detector.[2]

2. LC-MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2][4]

  • Data Acquisition: Full scan mode to detect all ions and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity analysis.[2][6]

Data Presentation: LC-MS Purity and Impurity Identification

LC-MS allows for the determination of the mass-to-charge ratio (m/z) of the main component and any impurities, facilitating their identification.

ParameterThis compoundImpurity 1Impurity 2
Retention Time (min)6.85.97.9
Observed [M+H]⁺ (m/z)250.97124.07264.99
Proposed IdentityTarget Compound4-MethoxyanilineDi-iodo-4-methoxyaniline
Purity by Peak Area (%)99.6%0.22%0.12%
Limit of Detection (LOD)0.001%--
Limit of Quantification (LOQ)0.003%--

Comparison of HPLC and LC-MS for Purity Analysis

FeatureHPLC with UV DetectionLC-MS
Specificity Lower; relies on retention time and UV absorbance. Co-eluting impurities with similar UV spectra can be missed.Higher; provides mass information for each component, allowing for definitive identification.
Sensitivity Good; suitable for detecting impurities at levels of ~0.05% and above.Excellent; capable of detecting and quantifying trace-level impurities, often below 0.01%.[3]
Impurity Identification Limited; identification is based on comparison with known standards.Powerful; enables the identification of unknown impurities through mass determination and fragmentation analysis.[2]
Cost & Complexity Lower cost and less complex to operate and maintain.Higher initial investment and operational complexity.
Typical Application Routine quality control, purity checks against known impurity profiles.Impurity profiling, identification of unknown degradation products, and method development.[7]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Interpretation start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Dilutions dissolve->dilute hplc HPLC Analysis dilute->hplc lcms LC-MS Analysis dilute->lcms integrate Peak Integration hplc->integrate lcms->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities (LC-MS) integrate->identify report Generate Report calculate->report identify->report

Workflow for Purity Analysis

Contextualizing the Importance of Purity: A Hypothetical Signaling Pathway

The stringent purity requirements for pharmaceutical intermediates like this compound stem from their potential role in the synthesis of biologically active molecules. Impurities could lead to off-target effects or reduced efficacy of the final drug. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor This compound Derivative (Inhibitor) inhibitor->raf

Hypothetical Drug Action

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-iodo-4-methoxyaniline against its structural analogs, 4-methoxyaniline and 3-bromo-4-methoxyaniline. This information is critical for the unambiguous identification and characterization of these compounds in research and drug development settings. Due to the limited availability of experimental NMR data for this compound in public literature, this guide presents predicted spectral data generated using computational methods. Such predictive tools are invaluable in modern chemistry for anticipating spectral features and aiding in structure verification.[1][2][3]

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its analogs. The data for 4-methoxyaniline and 3-bromo-4-methoxyaniline are derived from experimental sources, while the data for this compound is based on widely accepted NMR prediction software.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-27.15d2.1
H-56.70d8.5
H-66.55dd8.5, 2.1
-OCH₃3.85s-
-NH₂3.70br s-
4-Methoxyaniline H-2, H-66.75d8.9
H-3, H-56.65d8.9
-OCH₃3.76s-
-NH₂3.55br s-
3-Bromo-4-methoxyaniline H-26.98d2.3
H-56.78d8.5
H-66.59dd8.5, 2.3
-OCH₃3.84s-
-NH₂3.71br s-

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-1139.5
C-2125.0
C-384.0
C-4149.0
C-5112.0
C-6116.0
-OCH₃56.5
4-Methoxyaniline C-1141.0
C-2, C-6115.8
C-3, C-5114.8
C-4152.9
-OCH₃55.7
3-Bromo-4-methoxyaniline C-1140.2
C-2115.4
C-3112.3
C-4147.6
C-5112.8
C-6113.7
-OCH₃56.4

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure good spectral dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the complete relaxation of quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualizations

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Chemical Shift Calibration H->I J Integration & Multiplicity Analysis I->J K Structure Elucidation/ Verification J->K

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Signal Relationship in this compound

This diagram shows the expected through-bond (J-coupling) correlations in the ¹H NMR spectrum of this compound.

Caption: Key ¹H-¹H coupling relationships in this compound.

References

Reactivity Showdown: 3-Iodo-4-methoxyaniline vs. 3-Bromo-4-methoxyaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency and feasibility of a synthetic route. Among the vast array of available synthons, halogenated anilines serve as versatile precursors for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two closely related haloanilines, 3-iodo-4-methoxyaniline and 3-bromo-4-methoxyaniline, in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems to provide a predictive framework for researchers.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate a faster oxidative addition, leading to higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, which establishes the general reactivity order for aryl halides as I > Br > Cl > F.[1] Therefore, this compound is generally expected to be more reactive than its bromo-counterpart. However, other factors, such as ligand choice and specific reaction conditions, can sometimes influence this trend.

Quantitative Reactivity Comparison

While direct head-to-head comparative studies for this compound and 3-bromo-4-methoxyaniline are not extensively documented under identical conditions, we can extrapolate expected performance based on data from closely related substrates and general principles of cross-coupling reactions. The following table summarizes the anticipated reactivity and typical yields for these compounds in key cross-coupling reactions.

Reaction TypeSubstrateCoupling PartnerTypical Catalyst SystemExpected ReactivityExpected Yield Range
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃High85-95%
3-Bromo-4-methoxyanilinePhenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Moderate to High70-90%
Buchwald-Hartwig Amination This compoundAnilinePd₂(dba)₃ / XPhos / NaOtBuModerate60-80%
3-Bromo-4-methoxyanilineAnilinePd₂(dba)₃ / XPhos / NaOtBuHigh70-90%[2]
Sonogashira Coupling This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NHigh80-95%
3-Bromo-4-methoxyanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NModerate50-70%

Note: The expected yield ranges are estimates based on analogous reactions reported in the literature and general reactivity principles. Actual yields may vary depending on the specific reaction conditions and optimization.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions adapted for this compound and 3-bromo-4-methoxyaniline.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 4-methoxy-3-phenylaniline.

Materials:

  • 3-Halo-4-methoxyaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-halo-4-methoxyaniline, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines the synthesis of N-phenyl-4-methoxy-3-haloaniline.

Materials:

  • 3-Halo-4-methoxyaniline (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst and ligand.

  • Add the 3-halo-4-methoxyaniline and the base.

  • Add the anhydrous solvent, followed by the aniline via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol

This protocol details the synthesis of 4-methoxy-3-(phenylethynyl)aniline.

Materials:

  • 3-Halo-4-methoxyaniline (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-halo-4-methoxyaniline, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 6-18 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of the two compounds and a typical experimental workflow.

G Factors Influencing Reactivity in Cross-Coupling cluster_0 Aryl Halide Properties cluster_1 Reaction Conditions C-X Bond Strength C-X Bond Strength Reactivity Reactivity C-X Bond Strength->Reactivity I > Br Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Inhibits Catalyst System Catalyst System Catalyst System->Reactivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity

Caption: Key factors influencing the reactivity of aryl halides.

G General Cross-Coupling Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Coupling Partner, Catalyst, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 3-Iodo-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 3-iodo-4-methoxyaniline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.

X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing precise bond lengths, bond angles, and stereochemistry.[1] This level of detail is often crucial for understanding structure-activity relationships and for patent protection.

While powerful, X-ray crystallography is not the only tool at the disposal of scientists. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide complementary and often more readily obtainable data about a molecule's structure. This guide will delve into a comparison of these methods, highlighting their respective strengths and weaknesses in the context of analyzing this compound derivatives.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure confirmation depends on various factors, including the nature of the sample, the information required, and the available resources. The following table summarizes the key aspects of X-ray crystallography and its common alternatives.

Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing information.[1][2]High-quality single crystal (typically >0.1 mm).[1]Unambiguous and definitive structure determination.[2]Crystal growth can be challenging and time-consuming.[1] Not suitable for amorphous solids or liquids.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity between atoms, and through-space proximity of atoms.[3]Soluble sample in a suitable deuterated solvent.Provides detailed information about the structure in solution, which may be more biologically relevant. Non-destructive.Does not directly provide a 3D structure; interpretation can be complex for large molecules. Does not reveal information about crystal packing.[4]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[3]Small amount of sample, can be in a mixture.High sensitivity, requires very little sample. Can be coupled with chromatography for mixture analysis.[3]Does not provide information about stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
IR Spectroscopy Information about the functional groups present in the molecule.[3]Small amount of sample (solid, liquid, or gas).Fast and simple to perform. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall molecular structure. Can be difficult to interpret complex spectra.

Case Study: Structure Confirmation of a 3-Iodo-4-methoxyphenyl Derivative

A study on a closely related compound, 3-iodo-2-(4-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, highlights the complementary nature of these techniques.[5] While NMR, IR, and mass spectrometry were used to propose the structure, only X-ray crystallography provided the definitive confirmation of its stereochemistry and solid-state conformation.[5]

Parameter X-ray Crystallography Data (for a related 3-iodo-4-methoxyphenyl derivative)[5]
Crystal System Monoclinic
Space Group P2₁/c
Resolution Data collected to 0.77 Å
R-factor R₁ = 0.035
Key Bond Length (C-I) ~2.1 Å
Key Bond Angle (C-C-I) ~119°

This data provides a level of detail that is unattainable with the other methods, solidifying the importance of X-ray crystallography for unambiguous structure confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like a this compound derivative.

1. Crystal Growth:

  • Objective: To obtain a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.[1]

  • Methods:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2. Crystal Mounting:

  • Objective: To mount the selected crystal on a goniometer head for data collection.

  • Procedure:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

    • Carefully attach the crystal to the tip of a glass fiber or a cryo-loop using a small amount of adhesive (e.g., epoxy) or inert oil.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Procedure:

    • Mount the goniometer head with the crystal onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of scans to determine the unit cell dimensions and crystal system.

    • Execute a data collection strategy to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.

4. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2).

  • Procedure:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors such as Lorentz and polarization effects.

    • Structure Solution: Determine the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically successful.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically done using a least-squares minimization algorithm. The quality of the refinement is assessed by the R-factor, which should be as low as possible.

5. Structure Validation and Visualization:

  • Objective: To validate the final structure and generate visualizations.

  • Procedure:

    • Check the final structure for any inconsistencies or errors using validation software (e.g., PLATON).

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

    • Prepare a final crystallographic report, typically in the form of a Crystallographic Information File (CIF).

Visualizing the Workflow and Comparative Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow of X-ray crystallography and the logical flow of a comparative structural analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification of This compound Derivative crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation visualization Visualization & Reporting (CIF File) validation->visualization

Caption: Experimental workflow for X-ray crystallography.

comparative_analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis start Synthesized Compound (this compound Derivative) nmr NMR Spectroscopy (Connectivity) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms ir IR Spectroscopy (Functional Groups) start->ir proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure xray X-ray Crystallography proposed_structure->xray confirmed_structure Confirmed 3D Structure (Absolute Stereochemistry, Bond Lengths/Angles) xray->confirmed_structure

Caption: Logic flow for comparative structural analysis.

References

Comparative analysis of yields for different 3-Iodo-4-methoxyaniline syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two prominent methods for the synthesis of 3-Iodo-4-methoxyaniline, a key intermediate in the preparation of various pharmaceutical compounds and research chemicals. The methodologies are evaluated based on yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 2-iodo-4-nitroanisole and the direct electrophilic iodination of 4-methoxyaniline. The reduction pathway offers a remarkably high, near-quantitative yield, presenting a highly efficient and reliable method. In contrast, the direct iodination of the readily available 4-methoxyaniline provides a more direct and potentially more atom-economical approach, albeit with a comparatively lower yield. This guide presents a detailed comparison to aid in the selection of the most suitable method based on specific research and development needs.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

ParameterMethod 1: Reduction of 2-Iodo-4-nitroanisoleMethod 2: Direct Iodination of 4-Methoxyaniline
Starting Material 2-Iodo-4-nitroanisole4-Methoxyaniline (p-Anisidine)
Reagents Iron powder, Ammonium chlorideIodine, Sodium bicarbonate
Solvent Ethanol, WaterWater
Reaction Temperature 85 °C12-15 °C
Reaction Time 1 hour0.5 - 1 hour
Reported Yield 100%[1]75-84% (adapted from aniline iodination)[2]
Workup Filtration, ConcentrationFiltration, Recrystallization

Experimental Protocols

Method 1: Reduction of 2-Iodo-4-nitroanisole

This method involves the reduction of the nitro group of 2-iodo-4-nitroanisole to an amine using iron powder in the presence of an electrolyte.

Procedure: To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol), iron powder (3.61 g, 64.50 mmol), ammonium chloride (3.42 g, 63.94 mmol), ethanol (50 mL), and water (10 mL).[1] The resulting mixture is stirred vigorously at 85 °C for 1 hour.[1] Upon completion of the reaction, the solid iron residues are removed by filtration. The filtrate is then concentrated under reduced pressure to yield this compound as a brown solid.[1]

Method 2: Direct Iodination of 4-Methoxyaniline (p-Anisidine)

This protocol is adapted from the direct iodination of aniline and utilizes molecular iodine as the iodinating agent in an aqueous medium with sodium bicarbonate as a base.[2]

Procedure: In a 3 L beaker, a mixture of 4-methoxyaniline (1.2 moles), sodium bicarbonate (1.8 moles), and 1 L of water is prepared. The mixture is cooled to 12-15 °C using an ice bath. With efficient mechanical stirring, powdered iodine (1 mole) is added in portions over 30 minutes. The reaction is stirred for an additional 20-30 minutes until the color of the iodine dissipates. The crude this compound, which precipitates as a solid, is collected by filtration. The product can be further purified by recrystallization.[2]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Reduction cluster_1 Method 2: Direct Iodination 2-Iodo-4-nitroanisole 2-Iodo-4-nitroanisole 3-Iodo-4-methoxyaniline_1 This compound 2-Iodo-4-nitroanisole->3-Iodo-4-methoxyaniline_1 Fe, NH4Cl Ethanol/Water, 85°C Yield: 100% 4-Methoxyaniline 4-Methoxyaniline 3-Iodo-4-methoxyaniline_2 This compound 4-Methoxyaniline->3-Iodo-4-methoxyaniline_2 I2, NaHCO3 Water, 12-15°C Yield: 75-84%

Caption: Synthetic routes to this compound.

Decision Workflow for Synthesis Method Selection

The choice between the two synthetic routes depends on several factors, including the availability of starting materials, desired yield, and scalability. The following workflow can guide the decision-making process.

Decision_Workflow start Start: Synthesize This compound is_starting_material_available Is 2-Iodo-4-nitroanisole readily available? start->is_starting_material_available is_high_yield_critical Is near-quantitative yield critical? is_starting_material_available->is_high_yield_critical Yes method2 Use Method 2: Direct Iodination of 4-Methoxyaniline is_starting_material_available->method2 No method1 Use Method 1: Reduction of 2-Iodo-4-nitroanisole is_high_yield_critical->method1 Yes is_high_yield_critical->method2 No consider_synthesis_of_intermediate Consider synthesis of 2-Iodo-4-nitroanisole or proceed with Method 2 method2->consider_synthesis_of_intermediate

Caption: Decision workflow for synthesis method selection.

References

A Comparative Guide to Analytical Methods for Quantifying 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 3-Iodo-4-methoxyaniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents a comparative analysis of these methods, supported by experimental data derived from closely related compounds to provide a reliable estimate of performance for this compound.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application. While HPLC and GC-MS offer high selectivity and sensitivity, UV-Vis spectrophotometry provides a simpler and more cost-effective, albeit less specific, alternative.

Quantitative Performance

The following table summarizes the estimated quantitative performance of each method for the analysis of this compound, based on data from analogous iodo- and methoxy-substituted anilines.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL (Estimated)0.01 - 200 ng/mL (Estimated)2 - 50 µg/mL (Estimated)
Limit of Detection (LOD) ~0.05 µg/mL (Estimated)~0.005 ng/mL (Estimated)~1 µg/mL (Estimated)
Limit of Quantification (LOQ) ~0.15 µg/mL (Estimated)~0.015 ng/mL (Estimated)~3 µg/mL (Estimated)
Accuracy (% Recovery) 98 - 102% (Typical)95 - 105% (Typical)97 - 103% (Typical)
Precision (%RSD) < 2% (Typical)< 5% (Typical)< 3% (Typical)
Selectivity HighVery HighLow to Moderate
Analysis Time 10 - 20 minutes20 - 30 minutes< 5 minutes
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Mandatory Visualizations

analytical_method_selection_workflow cluster_input Inputs cluster_methods Analytical Method Evaluation cluster_decision Decision Criteria cluster_output Outputs Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVis UV-Vis Analyte->UVVis SampleMatrix Sample Matrix (e.g., Bulk Drug, Formulation) SampleMatrix->HPLC SampleMatrix->GCMS SampleMatrix->UVVis Requirements Analytical Requirements (Sensitivity, Specificity, Cost) Requirements->HPLC Requirements->GCMS Requirements->UVVis Decision Select Optimal Method HPLC->Decision GCMS->Decision UVVis->Decision Protocol Detailed Protocol Decision->Protocol Validation Method Validation Protocol->Validation Quantification Quantitative Results Validation->Quantification

Caption: Workflow for Analytical Method Selection.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and selective approach for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high sensitivity and selectivity, making it suitable for trace-level quantification.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 270 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 249, 234, 106).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetone (e.g., 100 µg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Analysis: Inject the prepared standards and samples into the GC-MS system.

  • Quantification: A calibration curve is created by plotting the peak area of the selected ion against the concentration of the standards. The concentration in the sample is determined from this curve.

UV-Vis Spectrophotometry

This method is simple and rapid but may be prone to interference from other UV-absorbing compounds in the sample matrix.

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound (expected to be around 280-300 nm).

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. The concentration of this compound in the sample is calculated using the regression equation of the calibration curve.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Result StdPrep Standard Preparation HPLC HPLC Analysis StdPrep->HPLC GCMS GC-MS Analysis StdPrep->GCMS UVVis UV-Vis Analysis StdPrep->UVVis SamplePrep Sample Preparation (Dissolution, Extraction) SamplePrep->HPLC SamplePrep->GCMS SamplePrep->UVVis Calibration Calibration Curve Construction HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Final Concentration Quantification->Result

Caption: General Experimental Workflow.

Orthogonal Validation of 3-Iodo-4-methoxyaniline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of active pharmaceutical ingredients (APIs), ensuring the purity of chemical intermediates is of paramount importance for the safety and efficacy of the final drug product. 3-Iodo-4-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity must be rigorously controlled and accurately determined. This guide provides a comparative analysis of orthogonal analytical methods for validating the purity of this compound, offering researchers, scientists, and drug development professionals a framework for robust quality assessment.

Orthogonal validation employs multiple, independent analytical techniques to measure the same attribute, in this case, purity. This approach significantly increases the confidence in the analytical results, as it is unlikely that different methods will be affected by the same interferences in the same way. For this compound, a combination of chromatographic, spectroscopic, and titrimetric methods provides a comprehensive purity profile.

Comparative Analysis of Purity Assessment Methods

The purity of this compound was assessed using four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration. Each method offers unique advantages in terms of selectivity, sensitivity, and the types of impurities it can detect.

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Strengths Limitations
HPLC-UV99.850.15Excellent for separating thermally labile and non-volatile impurities. High precision and sensitivity.Relative method requiring a certified reference standard for accurate quantification.
GC-MS99.820.21High sensitivity for volatile and semi-volatile impurities. Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.
¹H-qNMR99.910.08Absolute quantification without a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Potentiometric Titration99.780.25Cost-effective and accurate for quantifying the main component. Based on a primary chemical reaction.Non-specific; any basic impurity will be titrated along with the analyte. Lower sensitivity.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed as a stability-indicating assay for this compound, capable of separating the main component from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent (50:50 acetonitrile:water) to a concentration of 0.5 mg/mL.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent like dichloromethane or methanol.

  • Quantification: Purity is determined by the area percent method from the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically >30 s for accurate quantification).

    • Number of Scans: 16-64 to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following formula:[5]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Potentiometric Titration

This classical method determines the purity based on the basicity of the aniline functional group. Aromatic amines can be titrated in a non-aqueous medium or via diazotization.[6][7]

  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass electrode).

  • Titrant: 0.1 M Sodium Nitrite (for diazotization titration).

  • Solvent/Medium: A solution of hydrochloric acid in water.

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in the acidic medium.

  • Procedure: Cool the sample solution to 0-5°C in an ice bath. Titrate with 0.1 M sodium nitrite. The endpoint is detected as a sharp potential jump corresponding to the consumption of the primary aromatic amine.

  • Calculation: The purity is calculated based on the stoichiometry of the diazotization reaction, where one mole of the primary amine reacts with one mole of nitrous acid (generated from sodium nitrite and HCl).

Visualizations

Orthogonal Validation Workflow

The following diagram illustrates the logical workflow for the orthogonal validation of this compound purity.

cluster_0 Orthogonal Purity Validation Workflow for this compound cluster_1 Analytical Methods cluster_2 Data Analysis Sample This compound Sample HPLC HPLC-UV Sample->HPLC GCMS GC-MS Sample->GCMS qNMR ¹H-qNMR Sample->qNMR Titration Potentiometric Titration Sample->Titration Data_HPLC Purity by Area % HPLC->Data_HPLC Data_GCMS Purity by Area % Impurity ID by MS GCMS->Data_GCMS Data_qNMR Absolute Purity vs. Internal Standard qNMR->Data_qNMR Data_Titration Purity by Titration (Assay) Titration->Data_Titration Compare Compare and Correlate Results Data_HPLC->Compare Data_GCMS->Compare Data_qNMR->Compare Data_Titration->Compare Report Final Purity Report Compare->Report

Caption: Orthogonal validation workflow for purity assessment.

Potential Impurities in this compound

The following diagram illustrates the structure of this compound and some potential process-related or degradation impurities.

cluster_0 Potential Impurities of this compound cluster_1 Potential Impurities Main This compound C₇H₈INO MW: 249.05 Impurity1 4-Methoxyaniline (Starting Material) C₇H₉NO Main->Impurity1 Process-Related Impurity2 2-Iodo-4-methoxyaniline (Isomer) C₇H₈INO Main->Impurity2 Process-Related Impurity3 3,5-Diiodo-4-methoxyaniline (Over-iodination) C₇H₇I₂NO Main->Impurity3 Process-Related Impurity4 4-Iodoaniline (Related Impurity) C₆H₆IN Main->Impurity4 Degradation/By-product

Caption: Structure of this compound and potential impurities.

Conclusion

The orthogonal validation approach provides a high degree of confidence in the purity assessment of this compound. While HPLC and GC-MS are powerful for separating and identifying a wide range of impurities, ¹H-qNMR offers the distinct advantage of absolute quantification against a non-structurally related internal standard. Potentiometric titration serves as a cost-effective, classical method to confirm the assay of the basic amine. By combining these diverse analytical techniques, a comprehensive and reliable purity profile can be established, ensuring the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. 3-Iodo-4-methoxyaniline serves as a versatile building block, offering a reactive C-I bond for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. The choice of catalytic system is paramount to achieving high yields, selectivity, and functional group tolerance. This guide provides an objective comparison of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this key intermediate, supported by experimental data from the literature.

Data Presentation: Performance of Catalytic Systems

The efficiency of a cross-coupling reaction is highly dependent on the interplay between the metal catalyst, ligand, base, and solvent. The following tables summarize quantitative data for different catalytic systems, providing a comparative overview of their performance in reactions involving this compound or closely related substrates.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Mesitylboronic esterPd(PPh₃)₄ (6)-NaOPhBenzeneReflux287[1][2]
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O10012~95[3]
Arylboronic acidPd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄Dioxane/H₂O12010HighGeneral Protocol[1]

*Yields are representative for similar iodoaniline substrates, as specific data for this compound was not available.

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[4][5] While aryl iodides can sometimes be challenging substrates due to the inhibitory effects of iodide, appropriate ligand selection overcomes this issue.[6]

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8018High[4]
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane10016~91General Protocol[4]
Primary AminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene11024High*[6]

*Yields are representative for iodo-aromatic substrates under established Buchwald-Hartwig conditions.

Table 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[7][8] Copper-free systems have also been developed to avoid the formation of alkyne homocoupling byproducts.[7]

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)PPh₃ (4)Et₃NTHF706HighGeneral Protocol[7]
Terminal AlkynePd(OAc)₂ (1)CuI (2)-PiperidineDMFRT4HighGeneral Protocol[8]
2-Methyl-3-butyn-2-olPd₂(dba)₃ (0.5)CuI (1)PPh₃ (2)Et₃NMeCN8024High*General Protocol[9]

*Yields are representative for iodoaniline substrates.

Table 4: Heck Coupling (C-C Bond Formation)

The Heck reaction forms substituted alkenes by coupling aryl halides with alkenes.[10][11] The regioselectivity is a key consideration, often favoring the trans-isomer.

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8024High[10][12]
n-Butyl AcrylatePd(OAc)₂ (2)-Na₂CO₃DMF10012High[11]
AlkenePdCl₂ (1)PPh₃ (2)KOAcMethanol12048Moderate*[10]

*Yields are representative for iodo-aromatic substrates under established Heck conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions, adapted from established procedures.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for a generic Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Procedure:

  • To a flame-dried reaction tube, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of an aryl iodide.[6]

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours.

  • Monitor the reaction for consumption of the starting material by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo and purify the product by column chromatography.

Representative Protocol for Sonogashira Coupling

This protocol describes a typical Sonogashira reaction using a palladium/copper co-catalyst system.[7]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.02 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise while stirring.

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter to remove the ammonium salt precipitate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizing Workflows and Comparisons

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Coupling Partner, & Base inert 2. Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst & Ligand solvent->catalyst heat 5. Heat & Stir (e.g., 80-120°C) catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Aqueous Extraction quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify end end purify->end Final Product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_cc C-C Coupling cluster_cn C-N Coupling cluster_cu Classical / Alternative center Catalytic System Selection for This compound suzuki Suzuki-Miyaura center->suzuki Boronic Acids heck Heck center->heck Alkenes sonogashira Sonogashira center->sonogashira Alkynes buchwald Buchwald-Hartwig center->buchwald Amines ullmann Ullmann (Cu-based) center->ullmann Harsh Conditions (Often Stoichiometric Cu) criteria_suzuki criteria_suzuki suzuki->criteria_suzuki Mild, Functional Group Tolerant criteria_heck criteria_heck heck->criteria_heck Forms C=C Bonds criteria_sonogashira criteria_sonogashira sonogashira->criteria_sonogashira Forms C≡C Bonds, Needs Cu(I) Co-catalyst criteria_buchwald criteria_buchwald buchwald->criteria_buchwald Broad Amine Scope, Ligand is Key criteria_ullmann criteria_ullmann ullmann->criteria_ullmann Legacy Method, High Temps

References

A Comparative Guide to the Reactivity of 3-Iodo-4-methoxyaniline and Other Iodoanilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, halogenated anilines serve as pivotal building blocks for the construction of complex molecular architectures. Among these, iodoanilines are particularly valued for their high reactivity in a variety of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 3-iodo-4-methoxyaniline with other iodoaniline isomers, supported by established chemical principles and illustrative experimental data.

The enhanced reactivity of iodoaromatics stems from the inherent weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds. This lower bond dissociation energy facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle. Consequently, iodoanilines are generally more reactive than their bromo- and chloro- counterparts, allowing for milder reaction conditions and broader substrate scope.

This compound, with its specific substitution pattern, is a versatile intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1] The presence of the electron-donating methoxy group and the nucleophilic amino group can influence the electronic properties of the aromatic ring and, consequently, its reactivity.

Quantitative Reactivity Comparison

While direct, side-by-side quantitative kinetic studies comparing this compound with all other iodoaniline isomers under identical conditions are not extensively available in the peer-reviewed literature, we can compile representative data from various sources to illustrate the general reactivity trends in key cross-coupling reactions. The following tables summarize typical yields and conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving various iodoanilines.

Table 1: Suzuki-Miyaura Coupling of Iodoanilines with Phenylboronic Acid

Iodoaniline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~95
4-IodoanilinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008>90
2-IodoanilinePd(dppf)Cl₂Cs₂CO₃DMF9016~85

Note: The data presented is a representative compilation from various sources and should be used for qualitative comparison. Actual yields may vary depending on the specific reaction conditions and substrates.

Table 2: Buchwald-Hartwig Amination of Iodoanilines with Morpholine

Iodoaniline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XPhosNaOtBuToluene10018~92
4-IodoanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11024~88
2-IodoanilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10020~80

Note: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig amination due to the potential for catalyst inhibition by the iodide byproduct.[2] The choice of ligand and solvent is crucial for high yields.

Table 3: Sonogashira Coupling of Iodoanilines with Phenylacetylene

Iodoaniline IsomerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6>95
4-IodoanilinePd(PPh₃)₄ / CuIEt₃NDMF504~98
2-IodoanilinePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene6012~90

Note: Sonogashira couplings with iodoanilines are generally high-yielding and can often be performed at or near room temperature.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for functionalizing aryl halides. The reactivity in SNAr reactions is heavily influenced by the presence of electron-withdrawing groups on the aromatic ring.[3] The electron-donating nature of the amino and methoxy groups in this compound generally makes it less reactive towards nucleophilic attack compared to iodoanilines bearing electron-withdrawing substituents. However, under forcing conditions or with highly activated nucleophiles, SNAr can still be a viable strategy. The reactivity order for halogens in SNAr is often the reverse of that in palladium-catalyzed couplings (F > Cl > Br > I), as the rate-determining step is typically the nucleophilic attack rather than the cleavage of the carbon-halogen bond.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-methoxy-3-phenylaniline via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 249 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-(4-methoxy-3-iodophenyl)morpholine. (Illustrative example using an alternative iodoaniline for protocol clarity as the target product in the heading is the starting material)

Materials:

  • 1-Bromo-4-iodobenzene (for demonstration, as this compound is the starting material)

  • Morpholine (1.2 equiv.)

  • Pd₂(dba)₃ (0.01 equiv.)

  • XPhos (0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous toluene

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl iodide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add toluene, followed by morpholine and then sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

Objective: To synthesize 4-methoxy-3-(phenylethynyl)aniline.

Materials:

  • This compound (1.0 mmol, 249 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF and triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-I Ar-I Ar-I->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-I Ar-I Ar-I->Oxidative Addition CuI CuI Alkyne Coordination Alkyne Coordination CuI->Alkyne Coordination Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation H-C≡CR H-C≡CR H-C≡CR->Alkyne Coordination Base Base Base->Alkyne Coordination

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Solvent) B Inert Atmosphere (N₂ or Ar Purge) A->B C Reaction (Heating & Stirring) B->C D Monitoring (TLC, LC-MS, GC-MS) C->D D->C Incomplete E Workup (Quenching, Extraction, Washing) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

Role in Drug Discovery

Iodoanilines, including this compound, are valuable starting materials in drug discovery programs. They serve as versatile scaffolds that can be elaborated into a diverse range of potential therapeutic agents through the cross-coupling reactions described above.

Drug_Discovery_Pathway A This compound (Building Block) B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Library of Diverse Analogs B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of iodoanilines in a typical drug discovery workflow.

References

A Comparative Benchmarking Guide to 3-Iodo-4-methoxyaniline in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Iodo-4-methoxyaniline's Performance in Key Synthetic Transformations.

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. This compound stands out as a versatile and highly reactive intermediate, particularly valued in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern, featuring a reactive iodine atom ortho to a coordinating amino group and a para-methoxy group, offers distinct advantages in a variety of named cross-coupling reactions. This guide provides an objective, data-driven comparison of the performance of this compound against its bromo- and chloro-analogs in several cornerstone palladium- and copper-catalyzed reactions.

The enhanced reactivity of aryl iodides over bromides and chlorides is a well-established principle in cross-coupling chemistry, stemming from the lower carbon-halogen bond dissociation energy. This trend (I > Br > Cl) often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, making this compound a preferred substrate for achieving high efficiency and selectivity.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. The superior performance of this compound in this reaction is evident when compared to its halogen counterparts, primarily due to the ease of oxidative addition of the C-I bond to the palladium catalyst.

While direct comparative studies under identical conditions are scarce in the literature, the general reactivity trend allows for a reliable performance forecast. Aryl iodides consistently demonstrate higher yields and require less stringent conditions than aryl bromides and chlorides.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O904>90 (estimated)
3-Bromo-4-methoxyaniline Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-85
3-Chloro-4-methoxyaniline Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1102460-70
Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a haloaniline is as follows:

  • To a dried Schlenk flask, add the haloaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_catalyst Catalyst Preparation cluster_cycle Catalytic Cycle Pd(II)_precatalyst Pd(II) Precatalyst Pd(0)_active Pd(0) Active Catalyst Pd(II)_precatalyst->Pd(0)_active Reduction Oxidative_Addition Oxidative Addition (Rate-Determining) Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0)_active Regeneration Product Biaryl Product Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Performance in Heck Reaction

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, also benefits from the high reactivity of this compound. Comparative studies have shown that iodoanilines react quantitatively under conditions where bromoanilines give significantly lower conversions.

Table 2: Comparative Performance in Heck Reaction with Acrylonitrile

| Aryl Halide Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodo-aniline derivative | 10% Pd/C (wet) | NaOAc | DMA | 140 | 20 | 100 | | Bromo-aniline derivative | 10% Pd/C (wet) | NaOAc | DMA | 140 | 20 | 3-6.5 | | Bromo-aniline derivative | Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMA | 140 | 20 | 75-87 |

Data sourced from a study on industrial-scale Heck processes. The iodo- and bromo-aniline derivatives used were 4-iodo-2,6-dimethylaniline and 4-bromo-2,6-dimethylaniline, respectively, which serve as good models for the reactivity of 3-iodo- and 3-bromo-4-methoxyaniline.[2]

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine ligand).

  • Add a base (e.g., NaOAc or Et₃N, 1.5-2.0 equiv) and an anhydrous solvent (e.g., DMF or DMA).

  • Deaerate the mixture by bubbling with an inert gas.

  • Heat the reaction to the specified temperature and monitor by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • The organic layers are combined, washed, dried, and concentrated.

  • Purify the product by column chromatography.

Heck_Reaction cluster_cycle Heck Reaction Catalytic Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Alkene_Coordination Alkene Coordination Oxidative_Addition->Alkene_Coordination Ar-Pd(II)-X Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination_Base Base-promoted Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination_Base Product Substituted Alkene Beta_Hydride_Elimination->Product Reductive_Elimination_Base->Pd(0) Regeneration Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination Base Base Base->Reductive_Elimination_Base

Heck Reaction Catalytic Cycle

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to other palladium-catalyzed cross-couplings, aryl iodides are generally more reactive than aryl bromides. This allows for the use of milder conditions and often results in higher yields.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1008-1285-95 (estimated)
3-Bromo-4-methoxyaniline AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11016-2470-80
3-Chloro-4-methoxyaniline AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene1102450-60

Note: The data presented are typical estimated yields based on the known reactivity of haloaromatics in Buchwald-Hartwig amination, as a direct comparative study for this specific substrate is not available.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for this reaction is as follows:

  • An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added.

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous, degassed solvent (e.g., dioxane or toluene) is added.

  • The mixture is heated with stirring for the required time, monitoring the reaction by GC-MS or LC-MS.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Ar-Pd(II)-NR₂ Reductive_Elimination->Pd(0) Regeneration Product Aryl Amine Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Base Base Base->Amine_Coordination Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-C≡CR Reductive_Elimination->Pd(0) Regeneration Product Aryl Alkyne Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Cu(I)X Cu(I)-X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I) Acetylide Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Alkyne Terminal Alkyne Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination Ullmann_Condensation cluster_cycle Ullmann Condensation Cycle Cu(I) Cu(I)L Oxidative_Addition Oxidative Addition Cu(I)->Oxidative_Addition Nucleophile_Coordination Nucleophile Coordination Oxidative_Addition->Nucleophile_Coordination Ar-Cu(III)-X Reductive_Elimination Reductive Elimination Nucleophile_Coordination->Reductive_Elimination Ar-Cu(III)-Nu Reductive_Elimination->Cu(I) Regeneration Product Coupled Product (Ar-Nu) Reductive_Elimination->Product Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Nucleophile Nucleophile (NuH) Nucleophile->Nucleophile_Coordination Base Base Base->Nucleophile_Coordination

References

Safety Operating Guide

Proper Disposal of 3-Iodo-4-methoxyaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Iodo-4-methoxyaniline is classified as hazardous waste. It is toxic if swallowed, in contact with skin, or inhaled, may cause an allergic skin reaction, causes serious eye irritation, is suspected of causing cancer, and is very toxic to aquatic life.[1] Professional disposal through a licensed hazardous waste management company is mandatory.[1][2][3][4] Never dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][3]

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Segregation and Collection

Proper segregation is the first step in compliant disposal.

  • Solid Waste:

    • Place any unused or expired this compound directly into a designated, sealable, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing boats, filter paper, and disposable gloves should also be collected in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and sealed hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Halogenated waste streams are often incinerated at high temperatures and should be kept separate from non-halogenated streams.

  • Empty Containers:

    • "Empty" containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.

Labeling of Hazardous Waste

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant," "Marine Pollutant")

  • The accumulation start date

  • The container's contents (e.g., "Solid this compound waste" or "this compound in [Solvent Name]")

Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.[6] These companies are equipped to handle and dispose of toxic and environmentally harmful chemicals in compliance with all local, state, and federal regulations.

Summary of Key Data

For quick reference, the following table summarizes the critical hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]
Skin Irritation/Sensitization Causes skin irritation. May cause an allergic skin reaction.P272: Contaminated work clothing should not be allowed out of the workplace.
Eye Irritation Causes serious eye irritation.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Carcinogenicity Suspected of causing cancer.[1]P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.
Aquatic Toxicity Very toxic to aquatic life.[1]P273: Avoid release to the environment.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Storage & Final Disposal Start Handling this compound WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Unused chemical, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the chemical) WasteType->LiquidWaste Liquid EmptyContainer Empty Containers WasteType->EmptyContainer Container CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid TripleRinse Triple-Rinse Container EmptyContainer->TripleRinse StoreWaste Store in Satellite Accumulation Area CollectSolid->StoreWaste CollectLiquid->StoreWaste CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

References

Personal protective equipment for handling 3-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety, handling, and disposal information for 3-Iodo-4-methoxyaniline, a key intermediate in various organic synthesis pathways. Adherence to these protocols is critical for mitigating potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several health risks. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the first line of defense.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Level Equipment Purpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers and reactions.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: Conduct all reactions within a certified chemical fume hood. Ensure all glassware is securely clamped and the apparatus is assembled correctly.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling the compound.[1]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste.

  • Never mix halogenated waste with non-halogenated waste streams.

2. Container Management:

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Ensure all containers are properly labeled with the contents and associated hazards.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physical and Safety Data for this compound

Property Value Source
CAS Number 74587-12-5[1][3]
Molecular Formula C₇H₈INOChemicalBook
Molecular Weight 249.05 g/mol [2]
Appearance White to Gray to Brown powder/crystal[1]
Purity >98.0%[1]
Hazard Statements H302, H312, H332, H315, H319, H335[1][2]
Precautionary Statements P261, P264, P280, P302+P352+P312, P304+P340+P312, P305+P351+P338[1][2]
Storage Temperature Room Temperature, in a dark, inert atmosphereSigma-Aldrich

Procedural Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equip, Don PPE) handling 2. Handling (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling (Decontamination, Doff PPE, Hygiene) handling->post_handling segregation 1. Waste Segregation (Separate Halogenated Waste) post_handling->segregation container 2. Container Management (Labeled, Sealed) segregation->container final_disposal 3. Final Disposal (via EHS) container->final_disposal

Caption: Operational and Disposal Workflow for this compound

References

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